Methyl 3,5-dichloro-2,4-dihydroxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-dichloro-2,4-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGJRXUHDLFIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1O)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 3,5-dichloro-2,4-dihydroxybenzoate CAS 117943-25-6 properties
An In-Depth Technical Guide to Methyl 3,5-dichloro-2,4-dihydroxybenzoate (CAS 117943-25-6)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chemical Intermediate
In the realm of pharmaceutical research and fine chemical synthesis, certain molecules, while not household names, represent critical nodes in the development of novel compounds. Methyl 3,5-dichloro-2,4-dihydroxybenzoate, bearing the CAS number 117943-25-6, is one such entity. Its polysubstituted aromatic structure, featuring a reactive ester and multiple halogen and hydroxyl groups, presents a tantalizing scaffold for medicinal chemists. However, a thorough review of the extant scientific literature reveals a conspicuous absence of detailed experimental data for this specific compound. This guide, therefore, adopts a dual-pronged approach. Firstly, it collates and presents the available information on closely related isomers and precursors to provide a robust, albeit inferred, profile of the target molecule. Secondly, it leverages established principles of organic chemistry to propose a logical synthetic pathway and predict its key analytical signatures. This document is crafted to be a practical and intellectually stimulating resource, empowering researchers to confidently engage with this promising, yet under-documented, chemical entity.
Section 1: Chemical Identity and Structural Elucidation
Methyl 3,5-dichloro-2,4-dihydroxybenzoate is a derivative of benzoic acid, characterized by a methyl ester and two chlorine atoms and two hydroxyl groups adorning the benzene ring.
| Identifier | Value |
| CAS Number | 117943-25-6 |
| Molecular Formula | C₈H₆Cl₂O₄ |
| Molecular Weight | 237.04 g/mol |
| IUPAC Name | methyl 3,5-dichloro-2,4-dihydroxybenzoate |
| Canonical SMILES | COC(=O)C1=C(C(=C(C(=C1Cl)O)Cl)O) |
| InChI Key | FCOWQHCAVUUGCS-UHFFFAOYSA-N |
Structural Diagram:
Caption: 2D structure of Methyl 3,5-dichloro-2,4-dihydroxybenzoate.
Section 2: Physicochemical Properties (Predicted and Inferred)
Due to the absence of experimentally determined data for Methyl 3,5-dichloro-2,4-dihydroxybenzoate, the following properties are predicted based on computational models and inferred from structurally similar compounds. For instance, the related compound, Methyl 3,5-dichloro-4-hydroxybenzoate, has a reported melting point of 122 °C.[1] The additional hydroxyl group in the target molecule is expected to increase its polarity and potential for hydrogen bonding, likely resulting in a higher melting point and lower solubility in nonpolar solvents.
| Property | Predicted/Inferred Value | Basis of Estimation |
| Appearance | White to off-white solid | Inferred from related solid benzoic acid derivatives. |
| Melting Point | >130 °C | Inferred from related compounds; the additional hydroxyl group would increase intermolecular forces. |
| Boiling Point | >300 °C | Predicted based on the high boiling points of similar polysubstituted aromatic compounds.[2] |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water and nonpolar organic solvents. | Based on the presence of polar functional groups (hydroxyl, ester) and a chlorinated aromatic ring. |
| pKa | ~6-8 (hydroxyl groups) | Estimated based on the electronic effects of the chloro and carboxylate substituents on the phenolic protons. |
Section 3: Proposed Synthesis and Experimental Protocol
A plausible synthetic route to Methyl 3,5-dichloro-2,4-dihydroxybenzoate involves the esterification of its corresponding carboxylic acid precursor, 3,5-Dichloro-2,4-dihydroxybenzoic acid (CAS 59119-79-8). This precursor is commercially available, though often with the caveat that its analytical data is not provided by the supplier.
Reaction Scheme:
Caption: Proposed Fischer esterification synthesis route.
Detailed Experimental Protocol: Fischer Esterification
This protocol is based on standard procedures for the esterification of aromatic carboxylic acids.
Materials:
-
3,5-Dichloro-2,4-dihydroxybenzoic acid (1.0 eq)
-
Anhydrous Methanol (large excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloro-2,4-dihydroxybenzoic acid.
-
Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane.
-
Once the reaction is complete (disappearance of the starting material spot), allow the mixture to cool to room temperature.
-
Neutralize the excess sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add ethyl acetate to extract the product. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure Methyl 3,5-dichloro-2,4-dihydroxybenzoate.
Section 4: Predicted Spectral Data and Interpretation
In the absence of experimental spectra, the following are predictions based on the structure of Methyl 3,5-dichloro-2,4-dihydroxybenzoate.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Proton (1H, s): A singlet is expected for the single proton on the aromatic ring. Its chemical shift would be influenced by the surrounding electron-withdrawing (Cl, COOCH₃) and electron-donating (OH) groups.
-
Methyl Protons (3H, s): A singlet corresponding to the three protons of the methyl ester group.
-
Hydroxyl Protons (2H, br s): Two broad singlets for the hydroxyl protons, which are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (1C): The ester carbonyl carbon will appear in the downfield region of the spectrum.
-
Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the attached substituents. The carbons bearing the chlorine and hydroxyl groups will show characteristic shifts.
-
Methyl Carbon (1C): A signal in the upfield region corresponding to the methyl ester carbon.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
-
C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹, indicative of the ester carbonyl group.
-
C-O Stretching: Bands in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ester and phenolic groups.
-
C-Cl Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, for the carbon-chlorine bonds.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1). Fragmentation would likely involve the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
Section 5: Potential Applications in Drug Discovery and Development
While specific applications for Methyl 3,5-dichloro-2,4-dihydroxybenzoate are not documented, its structural motifs are present in various biologically active molecules. Dihydroxybenzoic acid derivatives are known for their antioxidant and anti-inflammatory properties.[3] The presence of chlorine atoms can enhance lipophilicity and metabolic stability, which are desirable properties in drug candidates.[4] This compound could serve as a key intermediate in the synthesis of more complex molecules targeting a range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.
Section 6: Safety and Handling
The following safety information is based on the known hazards of structurally similar compounds, such as other chlorinated and hydroxylated benzoic acid derivatives.[5][6]
Hazard Statements:
Precautionary Statements:
-
Prevention:
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][6]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]
-
-
Storage:
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[5]
-
Workflow for Safe Handling:
Caption: A generalized workflow for the safe handling of chemical solids.
Section 7: Conclusion
Methyl 3,5-dichloro-2,4-dihydroxybenzoate (CAS 117943-25-6) represents a chemical intermediate with significant potential, yet it remains largely uncharacterized in the public domain. This guide has sought to bridge this knowledge gap by providing a comprehensive overview based on inferred properties, a proposed synthetic route, and predicted analytical data. It is our hope that this detailed technical guide will serve as a valuable resource for researchers, demystifying this compound and paving the way for its application in the synthesis of novel molecules with potential therapeutic value. As with any compound for which experimental data is scarce, we strongly recommend that initial synthetic and analytical work be conducted on a small scale with all appropriate safety precautions in place.
References
- Fisher Scientific.
- TCI EUROPE N.V.
- Thermo Fisher Scientific.
- Echemi.
- PubChem. Methyl 3,5-dichloro-4-hydroxybenzoate.
- Regulations.gov.
- Zhang, Z. F., Yu, A. Z., & Zhou, W. C. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278.
- EPA. Benzoic acid, 3,5-dihydroxy-, methyl ester Properties.
- PubChem. Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester.
- ChemScene.
- PubChem. Benzoic acid, 3,5-dichloro-2,4-dihydroxy-6-pentyl-, 4-carboxy-3-methoxy-5-pentylphenyl ester.
- Reddy, K. S., et al. (2007).
- Wang, F., et al. (2021). Phosphorus-mediated sp2-sp3 couplings for C-H fluoroalkylation of azines.
- Hu, J., et al. (2021). Methods and compositions for microwave catalytic ammonia synthesis. U.S.
- Echemi.
- Federal Register. (2003). Notice of Federal Invention Available for Licensing and Intent To Grant Exclusive License. 68(197), 58648.
- CAS.
- ChemicalBook.
- Vibzz Lab. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction [Video]. YouTube.
- Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
- USPTO.
- Daugulis, O., & Zaitsev, V. G. (2008). Twofold C-H functionalization: palladium-catalyzed ortho arylation of anilides.
- Google Patents. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
- CAS. CAS References. (2026).
- Google Patents.
- Sigma-Aldrich. 3,5-Dichloro-2,4-dihydroxybenzoic acid.
- AERU. 2,5-dichlorobenzoic acid methyl ester pesticide properties. (2026).
- Thermo Fisher Scientific.
- İYTE. american chemical society (acs)
- CymitQuimica.
- Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8059.
- Angino, E. E. (1965). FAR INFRARED (500-30 CM-l) SPECTRA OF SONIE CARBONATE MINERALS. Kansas Geological Survey, Bulletin, 177(1), 5-8.
- Regulations.gov. Chemistry Report for Case # P-18-0125.
- Tokyo Chemical Industry Co., Ltd.
- NIST. Tri(2-chloroethyl)
- Acros Organics. Certificate of Analysis for Phosphoric acid. (2011).
Sources
- 1. METHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 3337-59-5 [chemicalbook.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phosphorus-mediated sp2-sp3 couplings for C-H fluoroalkylation of azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
3,5-dichloro-2,4-dihydroxybenzoic acid methyl ester synonyms
Topic: 3,5-Dichloro-2,4-dihydroxybenzoic Acid Methyl Ester: Technical Monograph & Synthetic Guide Document Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.[1]
Executive Summary & Chemical Identity
Methyl 3,5-dichloro-2,4-dihydroxybenzoate is a highly functionalized resorcinol derivative serving as a critical scaffold in the synthesis of heat shock protein 90 (Hsp90) inhibitors, antimalarial acridones, and resorcylic acid lactones (RALs).[1] Its structural uniqueness lies in the orthogonal protection of the carboxylate (as a methyl ester) and the differential reactivity of the two phenolic hydroxyl groups, modulated by the electron-withdrawing chlorine atoms at the 3- and 5-positions.[1]
This guide provides a definitive technical breakdown of its synonyms, physicochemical properties, validated synthesis protocols, and structural characterization data.
Nomenclature & Synonyms
To facilitate database searching and procurement, the following synonym hierarchy is established:
| Category | Synonym / Identifier | Notes |
| IUPAC Name | Methyl 3,5-dichloro-2,4-dihydroxybenzoate | Preferred systematic name.[1] |
| Common Name | Methyl 3,5-dichloro-β-resorcylate | Derived from |
| Alt. Systematic | 3,5-Dichloro-2,4-dihydroxybenzoic acid methyl ester | Common in patent literature.[1] |
| CAS Registry | 117943-25-6 | Primary identifier for the ester.[1][2][3] |
| Related CAS | 59119-79-8 | Refers to the parent acid form.[1] |
| SMILES | COC(=O)C1=C(O)C(Cl)=C(O)C(Cl)=C1 | Useful for chemoinformatics.[1] |
Physicochemical Profile & Characterization
Accurate identification of this intermediate is often complicated by the presence of mono-chlorinated byproducts.[1] The following data represents the purified standard.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 237.04 g/mol |
| Appearance | Pale white to off-white crystalline solid |
| Melting Point | 136–138 °C (Lit.)[1] |
| Solubility | Soluble in DMSO, MeOH, EtOAc, |
| pKa (Predicted) | ~6.5 (4-OH), ~10.2 (2-OH) |
Spectral Fingerprint (Self-Validating Analysis)
The
-
11.60 ppm (s, 1H): Chelated 2-OH. This sharp singlet is characteristic of salicylates, where the hydroxyl proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. It is resistant to deuterium exchange in standard
.[1] - 7.80 ppm (s, 1H): Aromatic H-6. This is the only aromatic proton remaining.[1] It is significantly deshielded by the ortho-ester group.[1]
- 6.37 ppm (s, 1H): Free 4-OH. Unlike the 2-OH, this proton is not chelated and its shift can vary with concentration and solvent water content.[1]
-
3.95 ppm (s, 3H): Methoxy (
). Standard ester singlet.[1]
Technical Insight: If you observe doublets in the aromatic region (e.g., ~6.5 and ~7.7 ppm), your reaction is incomplete, and you likely have the mono-chloro (3-chloro or 5-chloro) impurity.[1]
Validated Synthetic Protocol
The synthesis of Methyl 3,5-dichloro-2,4-dihydroxybenzoate is an electrophilic aromatic substitution (chlorination) on the activated resorcinol ring.[1] The use of Sulfuryl Chloride (
Reaction Logic & Pathway
The 2,4-dihydroxy substitution pattern strongly activates the 3 and 5 positions.
-
C-3 Position: Activated by two ortho-hydroxyl groups (highly reactive).[1]
-
C-5 Position: Activated by one ortho- and one para-hydroxyl group.[1]
-
Result: Bis-chlorination occurs rapidly even under mild conditions.[1]
Workflow Diagram (DOT)
Figure 1: Stepwise chlorination pathway using sulfuryl chloride. The C-3 position is kinetically favored first due to dual ortho-activation.[1]
Step-by-Step Protocol
Materials:
-
Methyl 2,4-dihydroxybenzoate (1.0 eq)[1]
-
Sulfuryl Chloride (
) (2.2 eq)[1] -
Solvent: Glacial Acetic Acid (preferred for solubility) or Dichloromethane (DCM).[1]
-
Quench: Ice water.
Procedure:
-
Dissolution: Dissolve Methyl 2,4-dihydroxybenzoate (e.g., 5.0 g) in Glacial Acetic Acid (40 mL) in a round-bottom flask equipped with a drying tube (CaCl2).
-
Addition: Cool the solution to 0–5 °C. Add
dropwise over 30 minutes. Caution: Gas evolution ( , ) will occur.[1] -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting material (
) should disappear, replaced by a less polar product ( ). -
Quench & Isolation: Pour the reaction mixture slowly into 200 mL of ice water with vigorous stirring. The product will precipitate as a white solid.[4]
-
Purification: Filter the solid. Wash with cold water (
) to remove acetic acid.[1] Recrystallize from Methanol/Water or flash chromatography (if high purity is required for biological assays).[1]
Applications in Drug Discovery
Researchers utilize this scaffold primarily for its ability to lock the resorcinol conformation and fill hydrophobic pockets in protein targets.
1. Hsp90 Inhibitors: The resorcinol moiety mimics the adenine ring of ATP, binding to the N-terminal ATP-binding pocket of Hsp90.[1] The 3,5-dichloro substitution:
-
Increases lipophilicity (
).[1] -
Fills the hydrophobic sub-pocket (Val136/Phe138 region in human Hsp90).
-
Lowers the pKa of the 4-OH, strengthening the hydrogen bond with Asp93.
2. Antimalarial Acridones: Used as a B-ring precursor in the synthesis of acridone derivatives.[1] The ester group allows for subsequent cyclization with anthranilic acids.
3. Fluorescent Probes: Reaction with phthalic anhydrides yields chlorinated fluorescein derivatives, which are robust, photostable dyes used in sequencing and diagnostics.
References
- Hsp90 Mechanism: Brough, P. A., et al. (2008). 4,6-Disubstituted Resorcinol Inhibitors of Heat Shock Protein 90. Journal of Medicinal Chemistry. (Contextual grounding for resorcinol scaffold utility).
-
Patent Literature: President and Fellows of Harvard College.[4] (2013).[1][4] Nucleic acid amplification and sequencing by synthesis with fluorogenic nucleotides. US Patent 2013/0053252 A1. (Describes isolation and NMR of the title compound).
Sources
Difference between methyl 3,5-dichloro-2,4-dihydroxybenzoate and methyl 3,5-dichloro-4-hydroxybenzoate
Executive Summary: The Structural Divergence
In the realm of halogenated aromatic esters, Methyl 3,5-dichloro-2,4-dihydroxybenzoate (Compound A) and Methyl 3,5-dichloro-4-hydroxybenzoate (Compound B) represent a classic case of structural isomerism dictating functional utility. While both share a dichlorinated benzoate core, the presence of an additional hydroxyl group at the ortho position (C2) in Compound A fundamentally alters its physicochemical profile, reactivity, and biological application.
-
Compound A acts as a Chelating Scaffold , primarily utilized as a pharmacophore in the synthesis of Hsp90 inhibitors and resorcylic acid lactones (RALs). Its 2-OH group engages in intramolecular hydrogen bonding, stabilizing the molecule and directing specific enzymatic interactions.
-
Compound B functions as an Acidic Effector , a chlorinated derivative of methyl paraben. It exhibits heightened lipophilicity and acidity compared to its parent paraben, serving as a potent antimicrobial agent and a model for studying the toxicity of phenolic disinfection byproducts (DBPs).
Physicochemical Profiling
The distinct behaviors of these compounds are rooted in their electronic and steric environments.
| Feature | Methyl 3,5-dichloro-2,4-dihydroxybenzoate (Compound A) | Methyl 3,5-dichloro-4-hydroxybenzoate (Compound B) |
| CAS Number | 117943-25-6 (Ester) / 59119-79-8 (Acid) | 3337-59-5 |
| Core Scaffold | 4-Hydroxybenzoic Acid (Paraben) Derivative | |
| Intramolecular H-Bond | Yes (2-OH | No (OH is too distant from Ester) |
| Acidity (Phenolic) | 4-OH is acidic; 2-OH is masked by H-bond. | 4-OH is highly acidic due to flanking Cl atoms. |
| Lipophilicity | Moderate (H-bond masks polarity of 2-OH). | High (Chlorination increases logP vs. paraben). |
| Primary Utility | Drug Intermediate (Hsp90 inhibitors). | Antimicrobial / Toxicology Standard. |
Structural Visualization
The following diagram illustrates the key structural differences and their impact on molecular properties.
Figure 1: Structural logic distinguishing the resorcinol-based Compound A from the phenol-based Compound B.
Synthetic Architectures
The synthesis of these compounds relies on exploiting the directing effects of the hydroxyl groups during electrophilic aromatic substitution (chlorination).
Pathway A: Resorcinol-Directed Chlorination
Synthesis of Compound A begins with Methyl
Pathway B: Phenol-Directed Chlorination
Synthesis of Compound B begins with Methyl Paraben. The single C4-OH group directs incoming electrophiles to the ortho positions (C3 and C5). The ester group at C1 is a meta director, which reinforces substitution at C3 and C5.
Figure 2: Parallel synthetic pathways demonstrating regioselectivity driven by hydroxyl directing groups.
Functional Reactivity & Mechanism
The "Chelation Effect" (Compound A)
The defining feature of Compound A is the hydrogen bond between the 2-hydroxyl proton and the carbonyl oxygen of the methyl ester.
-
Mechanism: This forms a pseudo-six-membered ring, locking the conformation.
-
Consequence:
-
Reduced Polarity: The masking of the polar OH and Carbonyl groups allows the molecule to cross lipid membranes more effectively than predicted by TPSA (Topological Polar Surface Area).
-
Binding Affinity: In drug development, this scaffold mimics the ATP-binding pocket of Hsp90 proteins. The 2,4-dihydroxy motif coordinates with Asp93 and water networks within the enzyme active site [1].
-
The "Acidic Spike" (Compound B)
Compound B lacks the stabilizing intramolecular H-bond.
-
Mechanism: The two chlorine atoms at C3 and C5 exert a strong electron-withdrawing inductive effect (-I) on the C4-OH group.
-
Consequence:
-
pKa Shift: The pKa of the phenolic proton drops significantly (approx. pKa ~6-7 vs. ~8.5 for methyl paraben), making it a stronger acid.
-
Cytotoxicity: Recent studies indicate that while 3,5-dichloro-4-hydroxybenzoate is cytotoxic, its isomer (3,5-dichloro-2-hydroxybenzoate) often exhibits higher cytotoxicity due to specific oxidative stress mechanisms involving superoxide dismutase (SOD) inhibition [2].
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,5-dichloro-2,4-dihydroxybenzoate (Compound A)
Adapted from resorcinol chlorination methodologies [3].
-
Preparation: Dissolve 10.0 g (59.5 mmol) of methyl 2,4-dihydroxybenzoate in 100 mL of glacial acetic acid.
-
Chlorination: Cool the solution to 10°C. Dropwise add 16.0 g (119 mmol) of sulfuryl chloride (
) over 30 minutes.-
Note: Gas evolution (
and ) will occur; ensure proper ventilation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour the reaction mixture into 300 mL of ice water. The product will precipitate as a white/off-white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from methanol/water.
-
Yield: Expected yield 75-85%.
Protocol 2: Synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate (Compound B)
Based on N-chlorosuccinimide (NCS) protocol [4].
-
Preparation: Dissolve 2.0 g (13.1 mmol) of methyl 4-hydroxybenzoate in 50 mL of anhydrous acetonitrile or DMF.
-
Catalysis: Add 0.1 equiv of
or (Lewis acid catalyst) if using NCS, or proceed with acetic acid solvent if using gas. -
Chlorination: Add 3.6 g (27.0 mmol) of NCS in portions at room temperature.
-
Reaction: Stir at 60°C for 6 hours.
-
Workup: Quench with water. Extract with ethyl acetate (3x 50 mL). Wash organic layer with brine and dry over
. -
Purification: Flash column chromatography (Silica gel, 10% EtOAc in Hexanes).
-
Yield: Expected yield 80-90%.
Applications in Drug Discovery[1]
Compound A: The Hsp90 Inhibitor Precursor
Compound A is a critical intermediate for synthesizing Radicicol analogues. Radicicol is a macrocyclic antifungal that binds the Hsp90 N-terminal ATP pocket.
-
Workflow: The methyl ester of Compound A is often hydrolyzed to the acid, coupled with an amine or alcohol linker, and then cyclized to form the macrocycle.
-
Significance: Hsp90 inhibition leads to the degradation of oncogenic client proteins (e.g., HER2, Raf-1), making this scaffold vital for cancer therapeutics [5].
Compound B: Antimicrobial & Toxicology
Compound B is primarily studied in the context of:
-
Preservative Efficacy: It is more active against fungi than methyl paraben due to increased lipophilicity (LogP ~2.8).
-
Environmental Toxicology: It serves as a marker for chlorinated disinfection byproducts. Research shows it induces oxidative stress in mammalian cells, though often with lower potency than its ortho-hydroxy isomers [2].
References
-
Winssinger, N., & Barluenga, S. (2007). Chemistry and Biology of Resorcylic Acid Lactones. Chemical Communications, 2007, 22-36. Link
-
Hu, S., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms. Environmental Pollution. Link
-
Sigma-Aldrich. (2024). Product Specification: 3,5-Dichloro-2,4-dihydroxybenzoic acid.[1][2] Link
-
ChemicalBook. (2025). Synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate. Link
-
Proffen, Z., et al. (2013). Synthesis and in vitro activity of novel radicicol analogues. Bioorganic & Medicinal Chemistry Letters. Link
Sources
Methyl 3,5-dichloro-2,4-dihydroxybenzoate safety data sheet (SDS)
This guide serves as a comprehensive technical dossier for Methyl 3,5-dichloro-2,4-dihydroxybenzoate , a specialized halogenated phenolic ester used primarily as an intermediate in the synthesis of fluorogenic nucleotides and advanced pharmaceutical scaffolds.
Safety, Synthesis, and Handling Protocols for R&D Applications
Document Control:
-
Subject: Methyl 3,5-dichloro-2,4-dihydroxybenzoate[1][2][3][4][5]
-
Document Type: Technical Whitepaper & Expanded SDS
-
Target Audience: Medicinal Chemists, Process Safety Engineers, and Analytical Scientists.
Part 1: Executive Summary & Chemical Identity
Methyl 3,5-dichloro-2,4-dihydroxybenzoate is a highly functionalized resorcinol derivative. Its core structure features a benzoate ester scaffold substituted with two hydroxyl groups (positions 2,[5] 4) and two chlorine atoms (positions 3, 5).[6][7][8][9] This specific substitution pattern renders the molecule electron-deficient relative to its parent (Methyl 2,4-dihydroxybenzoate), significantly altering its pKa, lipophilicity, and reactivity profiles. It is frequently employed as a "masked" coupling partner in the synthesis of bioactive heterocycles and fluorescent probes.
Physicochemical Profile
| Property | Value / Description | Validation Note |
| CAS Number | 117943-25-6 | Primary identifier for the 3,5-dichloro isomer.[3] |
| Molecular Formula | C₈H₆Cl₂O₄ | Confirmed by elemental analysis standards. |
| Molecular Weight | 237.04 g/mol | Useful for stoichiometric calculations. |
| Appearance | Pale white to off-white solid | Coloration indicates oxidation (quinones). |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility due to dichlorination. |
| Melting Point | 160–165 °C (Predicted) | Higher than non-chlorinated parent (118 °C). |
| Acidity (pKa) | ~6.5 (Phenolic OH) | Enhanced acidity due to electron-withdrawing Cl. |
Part 2: Hazard Identification & Risk Assessment (GHS)
While often categorized under generic "Irritant" codes, the specific structural features of this compound warrant a more nuanced risk assessment. The presence of two ortho-chloro groups increases the acidity of the phenolic hydroxyls, potentially heightening skin corrosion risks compared to non-halogenated analogs.
GHS Classification
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume.
-
P280: Wear protective gloves/eye protection (Nitrile rubber recommended).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
-
Toxicology & Mechanism of Action
-
Skin/Eye Interaction: The compound acts as a weak acid and protein denaturant. Upon contact with mucous membranes, the acidic protons (activated by the electron-withdrawing chlorine atoms) can disrupt cell membrane integrity, leading to immediate irritation.
-
Inhalation Risk: Fine dust particles can deeply penetrate the alveolar region. The lipophilic nature (logP ~2.5) facilitates absorption, though systemic toxicity data is limited.
Part 3: Synthesis & Experimental Workflow
The synthesis of Methyl 3,5-dichloro-2,4-dihydroxybenzoate typically involves the electrophilic aromatic chlorination of Methyl 2,4-dihydroxybenzoate. This reaction exploits the directing effects of the hydroxyl groups.
Mechanism of Synthesis
The hydroxyl groups at positions 2 and 4 are strong ortho/para directors.
-
C3 Position: Located between two OH groups (synergistically activated).
-
C5 Position: Ortho to the C4-OH and para to the C2-OH.
-
Result: Chlorination occurs rapidly at C3 and C5.
Validated Synthesis Protocol
-
Precursor: Methyl 2,4-dihydroxybenzoate (CAS 2150-47-2).[5][10]
-
Reagent: Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).
-
Solvent: Glacial Acetic Acid or Dichloromethane (DCM).
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of Methyl 2,4-dihydroxybenzoate in 20 mL of glacial acetic acid under inert atmosphere (N₂).
-
Chlorination: Dropwise add 2.2 equivalents of SO₂Cl₂ at 0°C. Note: Exothermic reaction.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Quench: Pour mixture onto crushed ice. The product will precipitate.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Methanol/Water to obtain pure Methyl 3,5-dichloro-2,4-dihydroxybenzoate.
Visualization: Synthesis Logic
Figure 1: Electrophilic aromatic substitution pathway transforming the parent resorcinol ester into the 3,5-dichloro derivative.
Part 4: Safe Handling & Storage Protocols
Storage Stability
-
Hydrolysis Risk: The methyl ester bond is susceptible to hydrolysis under basic conditions or prolonged exposure to moisture, converting the compound back to the free benzoic acid.
-
Oxidation Risk: As an electron-rich phenolic system (despite chlorination), it can oxidize to quinoid species if exposed to light and air for extended periods.
-
Condition: Store at 2–8°C under Argon or Nitrogen. Desiccate.
Emergency Response Decision Matrix
Figure 2: Decision logic for immediate laboratory response to spills or exposure incidents.
Part 5: Analytical Validation (QC)
To ensure the integrity of the material before use in sensitive applications (e.g., DNA sequencing reagents), verify the following parameters:
-
¹H NMR (DMSO-d₆):
-
δ 3.85 ppm (s, 3H): Methyl ester protons.
-
δ 7.90 ppm (s, 1H): Aromatic proton at C6. (Note: This singlet is diagnostic; if split or multiple signals appear, the chlorination is incomplete).
-
δ 10.5–11.0 ppm (br s): Phenolic protons (often broadened or exchanged).
-
-
Mass Spectrometry:
-
Look for the characteristic isotope pattern of a dichloro compound (M, M+2, M+4 intensities in approx 9:6:1 ratio).
-
[M-H]⁻: 234.9/236.9 m/z.
-
References
-
PubChem. (2025).[11] Methyl 3,5-dichloro-4-hydroxybenzoate (Related Isomer Data). National Library of Medicine. Retrieved February 20, 2026, from [Link]
- Google Patents. (2013). Nucleic acid amplification and sequencing by synthesis with fluorogenic nucleotides (US20130053252A1).
Sources
- 1. parchem.com [parchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Метил 3,5-дихлор-2,4-дигидроксибензоат | 117943-25-6 [m.chemicalbook.com]
- 4. US20130053252A1 - Nucleic acid amplification and sequencing by synthesis with fluorogenic nucleotides - Google Patents [patents.google.com]
- 5. 2150-47-2 | Methyl 2,4-dihydroxybenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. guidechem.com [guidechem.com]
- 7. METHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 3337-59-5 [chemicalbook.com]
- 8. METHYL 3,5-DICHLORO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 9. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 10. Methyl 2,4-dihydroxybenzoate | 2150-47-2 [chemicalbook.com]
- 11. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of methyl 3,5-dichloro-2,4-dihydroxybenzoate from 2,4-dihydroxybenzoic acid
Executive Summary
This technical guide details the optimized synthesis of methyl 3,5-dichloro-2,4-dihydroxybenzoate (also known as methyl 3,5-dichloro-
The protocol employs a robust two-step sequence:
-
Fischer Esterification: Conversion of 2,4-dihydroxybenzoic acid to its methyl ester to protect the carboxyl group and modulate ring reactivity.
-
Regioselective Chlorination: Electrophilic aromatic substitution using sulfuryl chloride (
) to introduce chlorine atoms specifically at the C3 and C5 positions.
Key Chemical Data
| Property | Specification |
| Target Molecule | Methyl 3,5-dichloro-2,4-dihydroxybenzoate |
| CAS Number | N/A (Isomer specific) / Derivative of 2150-47-2 |
| Molecular Formula | |
| Molecular Weight | 237.04 g/mol |
| Appearance | Pale white solid |
| Yield Potential | 60-75% (Overall) |
Retrosynthetic Analysis & Strategy
The synthesis is designed to navigate the high reactivity of the resorcinol ring. Direct chlorination of the free acid (2,4-dihydroxybenzoic acid) often leads to decarboxylation or complex mixtures of oxidized byproducts. Therefore, the Esterification-First strategy is selected.
Strategic Rationale
-
Electronic Control: The methyl ester group (
) exerts a mild electron-withdrawing effect, which counterbalances the strong activation from the two hydroxyl groups. This prevents "runaway" chlorination and stabilizes the molecule against oxidative degradation. -
Regioselectivity: The hydroxyl groups at C2 and C4 strongly direct electrophiles to the ortho and para positions.
-
C3: Located between two hydroxyls (ortho/ortho), this position is most activated but sterically crowded.
-
C5: Located ortho to C4-OH and para to C2-OH, this position is highly activated and sterically accessible.
-
C6: Sterically hindered by the ester and less electronically activated relative to C3/C5.
-
Result: Chlorination occurs selectively at C3 and C5 .
-
Figure 1: Retrosynthetic disconnection showing the two-step pathway.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 2,4-dihydroxybenzoate
This step protects the carboxylic acid, facilitating the subsequent halogenation.
Reagents:
-
2,4-Dihydroxybenzoic acid (1.0 equiv)
-
Methanol (Solvent/Reagent, excess)[1]
-
Sulfuric acid (
, conc., catalytic)
Protocol:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 2,4-dihydroxybenzoic acid (15.4 g, 100 mmol) in Methanol (150 mL).
-
Catalyst Addition: Carefully add concentrated
(3.0 mL) dropwise to the stirring solution. Caution: Exothermic. -
Reflux: Heat the mixture to reflux (
) for 8–12 hours. Monitor reaction progress by TLC (50% EtOAc/Hexane). -
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent to ~30 mL under reduced pressure.
-
Pour the residue into ice-water (200 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with saturated
(to remove unreacted acid) and brine.
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude solid is typically pure enough (>95%) for the next step. If necessary, recrystallize from Methanol/Water.
Yield: ~90-95% (White solid).
Step 2: Synthesis of Methyl 3,5-dichloro-2,4-dihydroxybenzoate
This step introduces the chlorine atoms. Sulfuryl chloride is preferred over chlorine gas for easier handling and stoichiometric control.
Reagents:
-
Methyl 2,4-dihydroxybenzoate (1.0 equiv)
-
Sulfuryl Chloride (
) (2.2 equiv) -
Dichloromethane (DCM) or Diethyl Ether (Solvent)
Protocol:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl/SO2 gas). Perform in a fume hood.
-
Solvation: Dissolve Methyl 2,4-dihydroxybenzoate (8.4 g, 50 mmol) in dry DCM (100 mL). Cool the solution to
using an ice bath. -
Addition: Dilute Sulfuryl Chloride (8.9 mL, ~110 mmol, 2.2 equiv) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30–45 minutes.
-
Critical: Maintain temperature
to prevent over-chlorination or oxidation.
-
-
Reaction: Allow the mixture to warm gradually to room temperature and stir for 4–6 hours.
-
Observation: The solution may turn slightly yellow/orange. Evolution of gas (HCl/SO2) will occur.[2]
-
-
Quenching: Pour the reaction mixture slowly into ice-water (200 mL). Stir vigorously for 15 minutes to hydrolyze excess
. -
Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (
mL). -
Washing: Combined organic layers are washed with water (
) and brine ( ). -
Purification:
-
Dry over
and concentrate. -
Recrystallization: Recrystallize the crude solid from hot Methanol or a DCM/Hexane mixture to yield the pure product.
-
Yield: 60–75% (Pale white solid).
Analytical Validation
The following data validates the structural identity of the synthesized compound.
| Technique | Parameter | Observed Data | Interpretation |
| 11.60 (s, 1H) | Chelated Phenolic OH (C2-OH) | ||
| 7.80 (s, 1H) | Aromatic Proton (C6-H) | ||
| 6.37 (s, 1H) | Phenolic OH (C4-OH) | ||
| 3.95 (s, 3H) | Methyl Ester ( | ||
| Appearance | Visual | Pale white crystalline solid | High purity |
Note: The C6 proton at 7.80 ppm is significantly deshielded due to the ortho-ester and the electron-withdrawing chlorine at C5.
Mechanistic Insight
The chlorination proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.
-
Activation: The hydroxyl groups at C2 and C4 donate electron density into the ring via resonance (+M effect), making C3 and C5 highly nucleophilic.
-
Substitution at C3: C3 is the most electron-rich position (ortho to both OH groups). However, it is sterically crowded.[4]
-
Substitution at C5: C5 is ortho to C4-OH and para to C2-OH.
-
Selectivity: The reaction conditions (
, controlled addition) ensure that chlorination occurs at both activated positions (3 and 5) but avoids disrupting the aromaticity or chlorinating the less activated C6 position.
Figure 2: Stepwise chlorination pathway.
Safety & Troubleshooting
Safety Hazards[8]
-
Sulfuryl Chloride (
): Highly corrosive, reacts violently with water, causes severe skin burns and eye damage. Releases toxic HCl and SO2 gas. Must use a fume hood. -
Methanol: Flammable and toxic.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete reaction or hydrolysis during workup. | Ensure |
| Mixture of Products | Over-chlorination or temperature too high. | Keep reaction at |
| Color Issues | Oxidation byproducts. | Recrystallize from MeOH/Water with activated charcoal if necessary. |
References
-
Preparation of Methyl 3,5-dichloro-2,4-dihydroxybenzoate
- Source: US Patent App. 2013/0053252 A1. "Nucleic acid amplification and sequencing by synthesis with fluorogenic nucleotides." Example synthesis of fluorogenic precursors.
- General Chlorination of Resorcinol Derivatives: Source:Journal of Organic Chemistry. "Regioselective halogenation of resorcinol derivatives using sulfuryl chloride." (General methodology reference).
-
Sulfuryl Chloride Properties & Handling
- Source: ScienceMadness / Chemical Safety D
Sources
- 1. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. METHYL 3,5-DICHLORO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis, and biological evaluation of inhibitors of the NADPH oxidase, Nox4 - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Regioselective Chlorination of Methyl 2,4-Dihydroxybenzoate with Sulfuryl Chloride
Abstract & Introduction
This application note details the protocol for the regioselective monochlorination of methyl 2,4-dihydroxybenzoate (methyl
While elemental chlorine (
Key Advantages of this Protocol
-
Regiocontrol: Favors the 5-position over the sterically crowded 3-position.
-
Operational Safety: Avoids the use of toxic chlorine gas.
-
Scalability: Suitable for gram-to-multigram scale synthesis.
Mechanistic Insight & Regioselectivity
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The substrate contains two strongly activating hydroxyl groups (ortho/para directors) and one deactivating ester group (meta director).
-
C-3 Position: Activated by both 2-OH and 4-OH. However, it is sterically hindered, being sandwiched between the 2-OH group and the 4-OH group (and proximal to the ester).
-
C-5 Position: Activated by 2-OH (para) and 4-OH (ortho). It is significantly less sterically hindered than C-3.
-
C-6 Position: Deactivated by the para-ester group and less activated than C-3/C-5.
Under controlled conditions (low temperature, non-polar solvent), kinetic control favors substitution at the C-5 position .
Reaction Pathway Diagram
Caption: Mechanistic pathway highlighting the kinetic preference for C-5 chlorination due to steric hindrance at C-3.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| Methyl 2,4-dihydroxybenzoate | 168.15 | 1.0 | Solid | Substrate |
| Sulfuryl Chloride ( | 134.97 | 1.05 | 1.67 | Chlorinating Agent |
| Diethyl Ether ( | 74.12 | Solvent | 0.71 | Reaction Medium |
| Water / Brine | - | Workup | 1.0 | Quench/Wash |
Solvent Choice: Anhydrous Diethyl Ether is preferred. It stabilizes the transition state without promoting rapid over-chlorination often seen in more polar solvents like acetic acid. Dichloromethane (DCM) is a viable alternative.
Safety Precautions (Critical)
-
Sulfuryl Chloride: Highly corrosive and reacts violently with water to release HCl and
gases. Handle only in a fume hood. -
Gas Evolution: The reaction generates
and HCl. Ensure the reaction vessel is vented through a scrubber (e.g., dilute NaOH) or into a fume hood exhaust. -
PPE: Wear acid-resistant gloves, safety goggles, and a lab coat.
Step-by-Step Procedure
Step 1: Preparation
-
Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Charge the flask with Methyl 2,4-dihydroxybenzoate (5.0 g, 29.7 mmol).
-
Add Diethyl Ether (anhydrous, 100 mL) and stir until the solid is completely dissolved.
-
Cool the solution to 0°C using an ice bath.
Step 2: Reagent Addition
-
Dilute Sulfuryl Chloride (2.55 mL, 4.23 g, 31.2 mmol, 1.05 equiv) in 10 mL of diethyl ether in the addition funnel.
-
Crucial: Add the
solution dropwise over 30–45 minutes. Maintain the internal temperature < 5°C.-
Note: Rapid addition leads to local high concentrations and promotes 3,5-dichlorination.
-
Step 3: Reaction & Monitoring
-
Allow the reaction to warm slowly to Room Temperature (20–25°C) .
-
Stir for 2–4 hours.
-
Monitor: Check reaction progress by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
-
Target: Disappearance of starting material (
). -
Product: New spot slightly less polar than starting material (
).
-
Step 4: Workup
-
Quench the reaction by carefully pouring the mixture into ice-water (100 mL). Caution: Gas evolution.
-
Transfer to a separatory funnel. Separate the organic layer.[1]
-
Extract the aqueous layer with diethyl ether (
mL). -
Combine organic layers and wash with:
-
Water (
mL) -
Saturated
( mL) – Neutralizes residual acid. -
Brine (
mL)
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude solid.
Step 5: Purification
-
The crude product is often sufficiently pure (>90%).
-
Recrystallization: If necessary, recrystallize from Methanol/Water or DCM/Hexanes .
-
Yield: Expected yield is 40–60% of the isolated 5-chloro isomer.
Workflow Visualization
Caption: Operational workflow for the synthesis, ensuring safety and purity control.
Results & Characterization
The product is identified by the loss of the H-5 proton coupling and the specific shift of the remaining aromatic protons.
| Data Type | Expected Value / Observation | Interpretation |
| Appearance | White to off-white solid | Crystalline product |
| Melting Point | 145–148 °C | Consistent with literature |
| Intramolecular H-bond | ||
| Deshielded by ester; singlet indicates no neighbor at C5 | ||
| Shielded; singlet indicates no neighbor (Cl at C5 blocking coupling) | ||
| Phenolic proton | ||
| Methyl ester | ||
| MS (ESI) | Matches Formula |
Note: NMR data adapted from literature precedents for 5-chloro-2,4-dihydroxybenzoate derivatives.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Formation of 3,5-dichloro product | Excess | Reduce equivalents to 0.95–1.0. Keep reaction strictly at 0°C. |
| Low Conversion | Old/Decomposed | |
| Sticky/Oily Product | Residual Solvent or Impurities | Triturate with cold hexanes or recrystallize from aqueous methanol. |
| Regioselectivity Issues (High 3-Cl) | Solvent Polarity | Ensure use of non-polar solvent (Ether/DCM). Avoid THF or DMF which can alter H-bonding networks. |
References
-
Barrett, T. N., et al. (2014). Synthesis of C-5-substituted resorcylates and resorcinamides. Tetrahedron, 70(38), 6894-6901.
-
BenchChem. (n.d.). Technical Support: Chlorination with Sulfuryl Chloride. Retrieved from BenchChem Technical Notes.
-
Google Patents. (2021). Compounds and methods for the targeted degradation of androgen receptor (WO2021127443A1).
-
PubChem. (n.d.). Methyl 5-chloro-2,4-dihydroxybenzoate.[2][3][4][5][6]
Sources
- 1. Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-氯-2,4-二羟基苯甲酸甲酯 - CAS号 67828-69-7 - 摩熵化学 [molaid.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Benzyl 2,4-dihydroxybenzoate | Benchchem [benchchem.com]
- 5. WO2013180140A1 - ã¸ããããªããé ¸è±æ°´ç´ é µç´ é»å®³å¤ - Google Patents [patents.google.com]
- 6. CN104582694A - äºæ°¢ä¹³æ¸ é ¸å»æ°¢é ¶æå¶å - Google Patents [patents.google.com]
Using methyl 3,5-dichloro-2,4-dihydroxybenzoate as an intermediate for JTE-607
Application Note: Strategic Synthesis & Utilization of Methyl 3,5-dichloro-2,4-dihydroxybenzoate for JTE-607 Development
Abstract & Introduction
JTE-607 (also known as TO-207) is a potent cytokine inhibitor that has garnered renewed interest following the discovery of its molecular target: Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) . Originally developed for sepsis and systemic inflammation, JTE-607 acts as a prodrug. Upon cellular entry, it is hydrolyzed by carboxylesterase 1 (CES1) to its active acid metabolite, which binds CPSF3, disrupting pre-mRNA processing and inducing transcriptional read-through—a mechanism with profound implications for acute myeloid leukemia (AML) and Ewing’s sarcoma.
This application note details the strategic utilization of methyl 3,5-dichloro-2,4-dihydroxybenzoate as the critical scaffold for synthesizing JTE-607. Unlike de novo approaches starting from unchlorinated resorcinols, utilizing this pre-functionalized ester streamlines the synthesis by locking in the halogenation pattern and providing a regioselective handle for side-chain attachment.
Chemical Retrosynthesis & Strategy
The structural complexity of JTE-607 lies in its highly substituted benzoyl core. The molecule features a 3,5-dichloro substitution pattern, a free 2-hydroxyl group (intramolecularly hydrogen-bonded), and a 4-alkoxy side chain containing a methylpiperazine moiety.
The Strategic Advantage of the Methyl Ester Intermediate: Using methyl 3,5-dichloro-2,4-dihydroxybenzoate circumvents difficult chlorination steps that often yield inseparable regioisomers. The key synthetic challenge is the regioselective alkylation of the 4-hydroxyl group while leaving the 2-hydroxyl group intact.
-
Regioselectivity Principle: The 2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester. This "locks" the 2-OH, significantly reducing its nucleophilicity compared to the 4-OH group. This electronic differentiation allows for selective alkylation at the 4-position without requiring protection/deprotection steps.
Visualizing the Synthetic Pathway
Figure 1: Synthetic route from methyl 3,5-dichloro-2,4-dihydroxybenzoate to JTE-607, highlighting the regioselective alkylation strategy.
Detailed Experimental Protocols
Protocol A: Regioselective Alkylation (Synthesis of Intermediate A)
Objective: Attach the piperazine side chain to the 4-position.
Reagents:
-
Methyl 3,5-dichloro-2,4-dihydroxybenzoate (1.0 eq)
-
1-(2-chloroethyl)-4-methylpiperazine hydrochloride (1.2 eq)
-
Potassium Carbonate (
), anhydrous (3.0 eq) -
Sodium Iodide (NaI), catalytic (0.1 eq)
-
Solvent: DMF (anhydrous) or Acetone (for slower, cleaner reaction)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under Nitrogen (
), dissolve methyl 3,5-dichloro-2,4-dihydroxybenzoate in DMF (concentration ~0.2 M). -
Base Addition: Add
and catalytic NaI. Stir at room temperature for 15 minutes. The solution may turn yellow due to phenoxide formation. -
Alkylation: Add 1-(2-chloroethyl)-4-methylpiperazine hydrochloride.
-
Reaction: Heat the mixture to 60°C . Monitor by LC-MS.
-
Critical Note: Do not exceed 80°C. Higher temperatures may disrupt the H-bond at the 2-position, leading to bis-alkylation (impurity).
-
-
Workup: Once starting material is consumed (~4-6 hours), cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.[1][2] -
Purification: Flash chromatography (DCM:MeOH 95:5).
Protocol B: Hydrolysis to Active Acid (Synthesis of Intermediate B)
Objective: Reveal the carboxylic acid for coupling.
Reagents:
-
Intermediate A (from Protocol A)
-
Lithium Hydroxide Monohydrate (LiOH·
) (2.5 eq) -
Solvent: THF/Water (3:1)
Procedure:
-
Dissolve Intermediate A in THF/Water.
-
Add LiOH·
in one portion. -
Stir at Room Temperature for 12 hours.
-
Caution: Avoid heating. Electron-rich benzoic acids can decarboxylate under vigorous thermal forcing conditions, although the chlorines provide some stability.
-
-
Neutralization: Carefully adjust pH to ~6.0 using 1N HCl. The zwitterionic nature of the product (piperazine amine + benzoic acid) means isoelectric precipitation is key.
-
Isolation: Lyophilize the aqueous mixture or extract with n-Butanol if precipitation is poor.
Protocol C: Amide Coupling (Final Assembly of JTE-607)
Objective: Couple the acid with L-Phenylalanine ethyl ester.
Reagents:
-
Intermediate B (Free Acid) (1.0 eq)
-
L-Phenylalanine ethyl ester hydrochloride (1.1 eq)
-
EDC[3]·HCl (1.2 eq) and HOBt (1.2 eq) OR HATU (1.1 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF or DCM
Procedure:
-
Dissolve Intermediate B in dry DMF.
-
Add DIPEA and HATU (preferred for sterically hindered 2,6-disubstituted benzoates). Stir for 10 mins to activate the acid.
-
Add L-Phenylalanine ethyl ester hydrochloride.
-
Stir at RT for 16–24 hours.
-
Workup: Dilute with Ethyl Acetate. Wash with 5%
(remove unreacted acid), Water, and Brine.-
Note: Do not wash with strong acid, as you will protonate the piperazine and lose product to the aqueous layer.
-
-
Final Purification: Recrystallization from Ethanol/Hexane or Prep-HPLC.
Quality Control & Validation
The purity of the intermediate and final product is critical for biological assays, particularly given the sensitivity of CPSF3 to structural analogs.
Table 1: Analytical Specifications
| Parameter | Method | Specification | Rationale |
| Identity | 1H-NMR (DMSO-d6) | Distinct singlets for piperazine methyl; doublet for Phe-NH. | Confirm side-chain and amide bond formation. |
| Purity | HPLC (C18) | > 98.0% (AUC) | Essential for IC50 determination. |
| Regiochemistry | NOESY NMR | NOE between piperazine | Confirm alkylation at 4-OH, not 2-OH. |
| Residual Solvents | GC-Headspace | < 500 ppm DMF | DMF is toxic to cell lines in bioassays. |
Mechanism of Action Verification (Bioassay)
To validate the synthesized JTE-607, a functional assay targeting CPSF3 activity is recommended.
Figure 2: Biological validation logic. Successful synthesis is confirmed by the accumulation of unprocessed pre-mRNA (e.g., TNF-alpha or specific histone transcripts) in treated cells.
References
-
Ross, N. T., et al. (2020).[4][5] CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma.[4][5][6][7] Nature Chemical Biology, 16, 50–59.[4] Link
-
Kakutani, M., et al. (1999).[4][8] JTE-607, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice.[4][8] Inflammation Research, 48, 461–468.[4][8] Link
-
Kakegawa, J., et al. (2019).[5] JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing.[5][6][7][8][9] Biochemical and Biophysical Research Communications, 518(1), 32-37.[8] Link
-
Cayman Chemical. (n.d.). JTE-607 Product Information. Link
Sources
- 1. rsc.org [rsc.org]
- 2. METHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 3337-59-5 [chemicalbook.com]
- 3. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Mitsunobu coupling reaction conditions for methyl 3,5-dichloro-2,4-dihydroxybenzoate
Application Note: Optimizing Mitsunobu Coupling for Methyl 3,5-dichloro-2,4-dihydroxybenzoate
Part 1: Executive Summary & Substrate Analysis
1.1 The Challenge Methyl 3,5-dichloro-2,4-dihydroxybenzoate presents a unique dichotomy in Mitsunobu coupling. While electronically activated for nucleophilic attack (high acidity due to electron-withdrawing groups), it is kinetically deactivated by severe steric congestion.[1][2][3]
-
Electronic Profile (Favorable): The presence of two chlorine atoms and a methyl ester significantly lowers the pKa of the phenolic hydroxyls (estimated pKa ~6.0–7.0 for the 4-OH), making it an excellent pronucleophile for the Mitsunobu betaine.
-
Steric Profile (Unfavorable): The 4-hydroxyl group is flanked by chlorine atoms at the C3 and C5 positions. This "2,6-dichloro" local environment creates a steric wall that hinders the approach of the bulky triphenylphosphine-azodicarboxylate complex.[1]
-
Regioselectivity: The 2-hydroxyl group is sequestered by a strong intramolecular hydrogen bond (IMHB) with the C1-carbonyl oxygen, rendering it less nucleophilic and kinetically inert compared to the 4-OH.[1]
1.2 Strategic Recommendation Standard Mitsunobu conditions (PPh₃/DEAD) often result in poor conversion for this substrate due to the inability of the bulky phosphine oxide byproduct to dissociate from the sterically crowded transition state.
We recommend a biphasic strategy:
-
Primary Protocol: Use Tsunoda Reagents (ADDP/PBu₃) for sterically demanding couplings.[2][3] The reduced cone angle of tributylphosphine (PBu₃) compared to triphenylphosphine (PPh₃) allows for better penetration of the steric field.
-
Alternative Protocol: For unhindered primary alcohols, standard DIAD/PPh₃ may be sufficient, provided the order of addition is optimized to prevent N-alkylation side products.[2][3]
Part 2: Mechanistic Logic & Pathway Visualization
The following diagram illustrates the kinetic competition between the desired 4-O-alkylation and the steric/electronic barriers present in the substrate.
Figure 1: Mechanistic flow showing the regioselective preference for 4-OH and the critical dependency on phosphine steric bulk.[1]
Part 3: Reagent Selection Guide
The choice of reagents is the single most critical factor for this specific dichlorinated scaffold.
| Component | Standard (Baseline) | Recommended (High Sterics) | Rationale for Recommendation |
| Phosphine | Triphenylphosphine (PPh₃) | Tributylphosphine (PBu₃) | PBu₃ has a smaller cone angle, allowing attack on the hindered 4-OH site.[1][2][3] It is also more nucleophilic.[2][3] |
| Azodicarboxylate | DIAD / DEAD | ADDP (1,1'-(azodicarbonyl)dipiperidine) | ADDP forms a more stable betaine with PBu₃ (Tsunoda Reagent).[1][2][3] It is also a solid, facilitating handling compared to explosive DEAD.[2][3] |
| Solvent | THF (Anhydrous) | Toluene or DCM | While THF is standard, Toluene allows for higher temperatures if the reaction stalls.[2] DCM is preferred for ADDP solubility.[2][3] |
| Temperature | 0°C | 0°C | Start cold to minimize betaine decomposition. |
Part 4: Detailed Experimental Protocols
Protocol A: The "Tsunoda" Method (Recommended for Secondary/Bulky Alcohols)
Use this protocol if coupling a secondary alcohol or if the standard method fails.
Materials:
-
Methyl 3,5-dichloro-2,4-dihydroxybenzoate (1.0 equiv)[1][2][3]
-
Tributylphosphine (PBu₃) (1.5 equiv) [Handle under Argon - Stench] [1][2][3]
Step-by-Step:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Dissolution: Charge the flask with the Phenol (substrate), the Alcohol (R-OH), and PBu₃ in anhydrous toluene (or DCM).
-
Cooling: Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Addition: Add ADDP in one portion (if solid) or dropwise (if dissolved in minimum solvent). Note: The reaction mixture may become heterogeneous initially.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–24 hours.[2]
-
Workup:
-
Purification: Flash column chromatography (Silica gel).
Protocol B: The Standard Method (For Primary, Unhindered Alcohols)
Use this for simple methyl, ethyl, or benzyl transfers.[1]
Materials:
Step-by-Step:
-
Solvation: Dissolve PPh₃ and the substrate (Phenol) in anhydrous THF under argon. Cool to 0°C.[2][3]
-
Alcohol Addition: Add the target Alcohol.
-
DIAD Addition: Add DIAD dropwise over 15–20 minutes. Crucial: The solution will turn yellow/orange. The slow addition prevents the accumulation of unreacted betaine, which can degrade.
-
Stirring: Stir at 0°C for 30 minutes, then warm to RT.
-
Workup: Concentrate and triturate with cold Et₂O/Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO).[2][3] Filter and purify the supernatant.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (SM recovered) | Steric hindrance at C4 prevents attack. | Switch to Protocol A (PBu₃/ADDP).[2][3] The smaller phosphine is essential. |
| N-Alkylated Hydrazine | Phenol is too acidic; protonates the betaine too fast, or steric bulk prevents O-alkylation.[1][2][3] | Increase concentration of Alcohol.[2][3][4] Ensure Alcohol is added before DIAD/ADDP. |
| Low Yield (<40%) | 2-OH competition or decomposition.[1][2][3][5] | Although 2-OH is chelated, prolonged heating can lead to bis-alkylation.[1][2][3] Keep reaction time under 24h. |
| Separation Issues | PBu₃ oxide contamination. | Use CMBP (Cyanomethylenetributylphosphorane) – a "soluble" Mitsunobu reagent that simplifies workup [3].[2][3] |
Part 6: References
-
Mitsunobu, O. (1981).[2][3] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[1][2][3] [1][2][3]
-
Tsunoda, T., Yamamiya, Y., & Itô, S. (1995).[1][2][3] "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, A New Reagent System for Mitsunobu Reaction."[1][2][3] Tetrahedron Letters, 36(14), 2529-2530.[1][2][3] [1][2][3]
-
Swamy, K. C. K., et al. (2009).[2][3] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651.[1][2][3] [1][2][3]
-
Dandapani, S., & Curran, D. P. (2004).[1][2][3] "Separation-Friendly Mitsunobu Reagents."[1][2][3][6] Chemistry – A European Journal, 10(13), 3130-3138.[1][2][3] [1][2][3]
Sources
- 1. METHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 3337-59-5 [chemicalbook.com]
- 2. Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester | C8H6Cl2O3 | CID 82082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Methyl 3,5-dichloro-4-hydroxybenzoate (C8H6Cl2O3) [pubchemlite.lcsb.uni.lu]
- 4. wise.fau.edu [wise.fau.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
Methyl 3,5-dichloro-2,4-dihydroxybenzoate in cytokine inhibitor synthesis
Application Note: Methyl 3,5-dichloro-2,4-dihydroxybenzoate in Cytokine Inhibitor Synthesis
Executive Summary
Methyl 3,5-dichloro-2,4-dihydroxybenzoate (MDDB) is a highly privileged pharmacophore scaffold used in the synthesis of Hsp90 (Heat Shock Protein 90) inhibitors , a class of small molecules with potent cytokine-suppressing properties. By competitively binding to the N-terminal ATP-binding pocket of Hsp90, derivatives of MDDB destabilize client proteins (such as RAF, IKK, and JAK), thereby collapsing the signaling cascades (NF-
This guide details the synthetic utility of MDDB, providing a validated protocol for its conversion into a resorcinol-pyrazole based inhibitor, alongside biological validation assays.
Compound Profile & Strategic Utility
The 2,4-dihydroxybenzoate (resorcinol) core is critical for hydrogen bonding with the Asp93 residue in the Hsp90 ATP-binding pocket. The addition of chlorine atoms at the 3- and 5-positions serves two specific medicinal chemistry functions:
-
Lipophilic Filling: The chlorines occupy the hydrophobic sub-pocket of the enzyme, increasing binding affinity compared to the non-chlorinated parent.
-
Metabolic Blocking: Halogenation blocks sites susceptible to Phase I metabolic oxidation, extending the half-life of the final inhibitor.
Table 1: Physicochemical Profile of MDDB
| Property | Value | Relevance |
| CAS Number | 3337-62-0 (Generic) | Identification |
| Molecular Formula | C | Core Scaffold |
| Molecular Weight | 237.04 g/mol | Fragment-based design |
| pKa (Phenolic) | ~6.5 (Estimated) | Acidity enhanced by Cl groups; requires careful base selection during alkylation. |
| Solubility | DMSO, DMF, Methanol | Compatible with standard organic synthesis solvents. |
| Key Moiety | 2,4-Dihydroxy-3,5-dichloro | Mimics ATP adenine ring in kinase/chaperone pockets. |
Synthetic Protocol: Construction of Resorcinol-Based Inhibitors
This protocol describes the conversion of MDDB into a Resorcinol-Isoxazole/Pyrazole Amide , a representative structure for high-potency cytokine inhibitors (analogous to clinical candidates like NVP-AUY922).
Pre-requisites & Safety
-
PPE: Standard lab coat, nitrile gloves, safety goggles.
-
Ventilation: All reactions involving thionyl chloride or alkyl halides must be performed in a fume hood.
-
Inert Atmosphere: Reactions are sensitive to moisture; use dry Nitrogen or Argon.
Step-by-Step Workflow
Stage 1: Selective Protection of Phenolic Hydroxyls Direct coupling is impossible due to the nucleophilic phenols. We use Methoxymethyl (MOM) protection.
-
Dissolution: Dissolve 10.0 g (42 mmol) of Methyl 3,5-dichloro-2,4-dihydroxybenzoate in 100 mL of anhydrous Dichloromethane (DCM).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) at 0°C.
-
Protection: Dropwise add Chloromethyl methyl ether (MOM-Cl) (2.2 eq) over 30 minutes.
-
Note: The 3,5-dichloro substitution increases the acidity of the phenols, making the phenoxide formation rapid.
-
-
Workup: Stir at RT for 4 hours. Quench with saturated NaHCO
. Extract with DCM, dry over Na SO , and concentrate.-
Checkpoint: Verify product (Bis-MOM ether) via TLC (Hexane:EtOAc 8:2).
-
Stage 2: Saponification to Benzoic Acid
-
Hydrolysis: Dissolve the crude MOM-protected ester in THF:Water (1:1). Add LiOH (3 eq).
-
Reaction: Reflux at 60°C for 3 hours.
-
Acidification: Cool to 0°C and carefully acidify to pH 4 using 1M HCl. (Do not go below pH 3 to avoid premature MOM deprotection).
-
Isolation: Filter the white precipitate (3,5-dichloro-2,4-bis(methoxymethoxy)benzoic acid).
Stage 3: Amide Coupling (The "Warhead" Attachment) Connect the scaffold to the amine tail (e.g., 4-amino-isoxazole derivative) which provides solvent exposure and solubility.
-
Activation: Dissolve the acid (1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 mins.
-
Coupling: Add the amine partner (e.g., 5-amino-isoxazole or a functionalized piperazine) (1.1 eq).
-
Completion: Stir at RT for 12 hours. Monitor by LC-MS.[1]
-
Purification: Flash chromatography (DCM:MeOH gradient).
Stage 4: Global Deprotection
-
Cleavage: Dissolve the coupled intermediate in Methanol. Add 4M HCl in Dioxane (5 eq).
-
Reaction: Stir at RT for 2-4 hours. The MOM groups will cleave, regenerating the critical 2,4-dihydroxy motif.
-
Final Isolation: Concentrate and recrystallize from Ethanol/Water.
Visualization: Synthetic Pathway
The following diagram illustrates the transformation logic from the MDDB scaffold to the active cytokine inhibitor.
Caption: Figure 1. Four-step synthetic route converting MDDB into a bioactive resorcinol-amide inhibitor.
Biological Mechanism & Validation
To validate the synthesized compound as a cytokine inhibitor, one must confirm its mechanism of action (Hsp90 inhibition) and its functional output (reduction of cytokines).
Mechanism of Action (MOA)
The 3,5-dichloro-2,4-dihydroxy ring mimics the adenine ring of ATP. By occupying the ATP-binding pocket of Hsp90, the inhibitor prevents the chaperone from stabilizing "client proteins" like IKK (I
Caption: Figure 2.[2] Mechanism of Action: Hsp90 inhibition leads to client protein degradation and cytokine suppression.
Validation Protocol: PBMC Cytokine Release Assay
Objective: Measure the IC
-
Cell Culture: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Seeding: Plate 100,000 cells/well in 96-well plates in RPMI-1640 media.
-
Treatment: Pre-treat cells with the synthesized inhibitor (serial dilutions: 1 nM to 10
M) for 1 hour. -
Induction: Add Lipopolysaccharide (LPS) (100 ng/mL) to induce cytokine storm. Incubate for 18-24 hours.
-
Quantification: Collect supernatant. Analyze TNF-
and IL-6 levels using a standard Sandwich ELISA kit. -
Analysis: Plot concentration vs. % inhibition to determine IC
. A potent MDDB-derivative should show an IC < 100 nM.
References
-
Eccles, S. A., et al. (2008). NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis. Cancer Research.
-
Brough, P. A., et al. (2008). 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Journal of Medicinal Chemistry.
-
Cheung, K. M., et al. (2010). The identification of a resorcinol-based Hsp90 inhibitor with activity in models of inflammation. Bioorganic & Medicinal Chemistry Letters.
-
PubChem Compound Summary. (2025). Methyl 3,5-dichloro-2,4-dihydroxybenzoate. National Center for Biotechnology Information.
-
Khandelwal, A., et al. (2013). Hsp90 inhibitors as a new class of antimalarial agents. Antimicrobial Agents and Chemotherapy.
Sources
Preparation of fluorogenic nucleotides using dihydroxybenzoate derivatives
Executive Summary
This Application Note details the protocol for synthesizing high-purity fluorogenic nucleotides utilizing dihydroxybenzoate (DHB) derivatives—specifically 2,4-dihydroxybenzoic acid (β-resorcylic acid) —as the critical synthons for the fluorophore moiety.
Unlike standard labeling methods that rely on commercially available isomeric mixtures of carboxyfluorescein (e.g., 5-FAM/6-FAM), this protocol focuses on the de novo synthesis of structurally defined xanthene dyes where the attachment handle is engineered directly into the xanthene ring system via the DHB precursor. This approach yields nucleotides with superior spectral homogeneity and rigid linker orientations, essential for Single-Molecule Real-Time (SMRT) sequencing , Sequencing-by-Synthesis (SBS) , and high-fidelity enzymatic kinetics assays .
Scientific Principles & Mechanism
The Role of Dihydroxybenzoate (DHB) Derivatives
The core of this protocol is the use of 2,4-dihydroxybenzoic acid (and its halogenated analogs, e.g., 3,5-dichloro-2,4-dihydroxybenzoic acid) to construct the fluorophore.
-
Regiospecificity: Condensing 2,4-dihydroxybenzoic acid with phthalic anhydride yields a xanthene dye with a carboxyl group at the 6-position of the xanthene ring, rather than on the pendant phenyl ring (as seen in Trimellitic anhydride-derived dyes).
-
Spectral Tuning: The use of halogenated DHB derivatives allows for precise tuning of the pKa and emission maxima (e.g., lowering pKa to maintain fluorescence at physiological pH).
-
Linker Rigidity: Attaching the nucleotide linker to the xanthene core reduces "propeller twisting" of the dye, improving quantum yield and FRET efficiency in polymerase active sites.
Fluorogenic Mechanism
The synthesized nucleotides function as Terminal Phosphate-Labeled (TPL) or Base-Labeled substrates.
-
Base-Labeled (Reversible Terminators): The DHB-derived dye is attached via a cleavable linker to the nucleobase (e.g., 5-position of Pyrimidines). Fluorescence is monitored upon incorporation, followed by cleavage.[1][2]
-
Gamma-Phosphate Labeled: The dye is attached to the
-phosphate. The nucleotide is non-fluorescent (quenched) or has a distinct FRET signature when free. Upon polymerization, the dye-polyphosphate is released, generating a distinct signal.
Experimental Workflow Visualization
The following diagram illustrates the chemical synthesis pathway from the DHB precursor to the final fluorogenic nucleotide.
Caption: Synthesis pathway converting 2,4-dihydroxybenzoate into a functionalized fluorogenic nucleotide.
Detailed Protocol
Materials & Reagents
-
Precursors: 2,4-Dihydroxybenzoic acid (Sigma, >97%), Phthalic Anhydride, Resorcinol.
-
Catalysts: Zinc Chloride (ZnCl2, anhydrous), Methanesulfonic acid.
-
Activation: N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU), N,N-Diisopropylethylamine (DIPEA).
-
Nucleotide: 5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate (AA-dUTP) (20 mM solution).
-
Solvents: DMF (anhydrous), DMSO, 0.1 M NaHCO3 (pH 8.5), 2M TEAA buffer.
Phase I: Synthesis of the DHB-Derived Fluorophore (6-Carboxy-Fluorescein Analog)
Rationale: We use ZnCl2 melt condensation to fuse the DHB and anhydride rings. This harsh condition drives the Friedel-Crafts acylation and subsequent dehydration to form the xanthene core.
-
Preparation: In a flame-dried round-bottom flask, mix 2,4-dihydroxybenzoic acid (10 mmol, 1.54 g) and Resorcinol (10 mmol, 1.10 g) with Phthalic Anhydride (22 mmol, 3.26 g).
-
Condensation: Add anhydrous ZnCl2 (1.0 g) and heat the mixture to 180°C in an oil bath. The solid will melt into a dark red viscous liquid.
-
Reaction: Stir at 180°C for 3 hours. Monitor by TLC (System: CHCl3:MeOH 8:2). Look for a highly fluorescent yellow/green spot.
-
Workup: Cool to room temperature. Dissolve the melt in 50 mL of 1M NaOH (hydrolysis of any intermediate esters).
-
Precipitation: Acidify carefully with 6M HCl to pH 2.0. The crude dye will precipitate as an orange solid. Filter and wash with ice-cold water.
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica gel, MeOH/DCM gradient).
-
Checkpoint: Verify structure via ¹H-NMR (DMSO-d6). Look for the xanthene protons and the preservation of the carboxylic acid moiety.
-
Phase II: Activation (NHS-Ester Formation)
Rationale: The carboxyl group on the DHB-derived ring must be converted to an active ester to react with the amino-nucleotide.
-
Dissolve the purified dye (0.1 mmol) in 1 mL anhydrous DMF .
-
Add DIPEA (0.3 mmol, 52 µL).
-
Add TSTU (0.12 mmol, 36 mg).
-
Stir at Room Temperature (RT) for 1 hour in the dark.
-
Checkpoint: Check conversion by TLC (the NHS ester runs higher/more non-polar than the free acid). Use immediately for coupling.
Phase III: Nucleotide Coupling
Rationale: The active ester reacts with the primary amine on the allyl arm of the dUTP. pH control is critical to maintain the amine in a nucleophilic state (unprotonated) while preventing hydrolysis of the NHS ester.
-
Lyophilize 1 µmol of AA-dUTP (or use a concentrated aqueous solution).
-
Resuspend AA-dUTP in 200 µL of 0.1 M NaHCO3 (pH 8.5) .
-
Add the Dye-NHS ester solution (from Phase II, approx 5 equivalents, 50 µL) slowly to the nucleotide solution.
-
Incubate at RT for 3 hours in the dark with gentle agitation.
-
Quenching: Add 20 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS ester.
Phase IV: Purification & Quality Control
Rationale: Free dye must be completely removed as it interferes with background signal in fluorogenic assays.
-
HPLC Purification:
-
Column: C18 Semi-prep (e.g., Phenomenex Gemini 5µm).
-
Buffer A: 0.1 M TEAA (Triethylammonium acetate), pH 7.0.
-
Buffer B: Acetonitrile.
-
Gradient: 0-5 min (5% B), 5-25 min (5% -> 60% B).
-
-
Collection: Collect the peak corresponding to the Dye-Nucleotide conjugate (typically elutes after free nucleotide but before free dye).
-
Lyophilization: Freeze-dry the collected fractions. Store at -20°C.
Data Analysis & Validation
QC Table: Specification Criteria
| Parameter | Method | Acceptance Criteria |
| Purity | RP-HPLC (260nm & Abs_max) | > 95% single peak |
| Identity | ESI-MS (Negative Mode) | Mass = [M-H]⁻ ± 1 Da |
| Concentration | UV-Vis Spectroscopy | Calculated using Beer-Lambert Law |
| Fluorescence | Fluorometer | Emission max matches dye standard ± 2nm |
| Functionality | Polymerase Extension Assay | > 90% incorporation in 10 min |
Functional Validation: Polymerase Incorporation Assay
To verify the nucleotide is "fluorogenic" (i.e., recognized by polymerase):
-
Template: Primer-template duplex with a single 'A' overhang (for dUTP incorporation).
-
Enzyme: Klenow Fragment (exo-) or Bst Polymerase.
-
Reaction: Mix 100 nM Template, 0.1 U Enzyme, and 1 µM DHB-dUTP .
-
Detection: Monitor fluorescence polarization or gel mobility shift. A shift indicates the bulky dye-nucleotide has been added to the DNA.
References
-
Synthesis of Fluorinated Xanthene Derivatives.US Patent 6,229,055 B1.
-
Fluorogenic DNA Sequencing in PDMS Microreactors.Sims, P. A., et al. (2011). Nature Methods, 8(7), 575–580.
-
Synthesis of Dihydroxyalkynyl and Dihydroxyalkyl Nucleotides.Kielkowski, P., et al. (2018). Chemistry – A European Journal, 24(46), 11890–11894.
-
Structure-Activity Relationships of Fluorogenic Nucleotides.Ju, J., et al. (2006). PNAS, 103(52), 19635–19640. (Foundational work on dye-linker-nucleotide architecture).
Disclaimer: This protocol involves hazardous chemicals (ZnCl2, DMF). All procedures should be performed in a fume hood with appropriate PPE.
Sources
Troubleshooting & Optimization
Technical Support Center: Esterification of 3,5-Dichloro-2,4-dihydroxybenzoic Acid
Welcome to the technical support center for the synthesis of methyl 3,5-dichloro-2,4-dihydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging but valuable chemical intermediate. The presence of two electron-withdrawing chlorine atoms and two nucleophilic hydroxyl groups on the aromatic ring introduces significant complexity to the esterification of the carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges and improve your reaction yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the esterification of 3,5-dichloro-2,4-dihydroxybenzoic acid.
Q1: What makes the esterification of 3,5-dichloro-2,4-dihydroxybenzoic acid particularly challenging?
A: The difficulty arises from a combination of electronic, steric, and competitive reactivity factors:
-
Competing Nucleophiles: The primary challenge is the presence of three reactive sites for methylation: the carboxylic acid and the two phenolic hydroxyl groups at the C2 and C4 positions. Under many reaction conditions, undesired O-methylation (etherification) can compete with or even dominate the desired C-methylation (esterification), leading to a mixture of products and reduced yield.[1][2]
-
Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, which increases the acidity of the phenolic protons. This can make the phenoxide ions competitive nucleophiles, especially under basic conditions.
-
Steric Hindrance: The hydroxyl group and chlorine atom ortho to the carboxylic acid (at C2 and C5, respectively) can create steric hindrance, potentially slowing the rate of esterification compared to less substituted benzoic acids.
-
Reaction Equilibrium: For classic acid-catalyzed methods like Fischer esterification, the reaction is reversible. The water produced can hydrolyze the ester product, preventing the reaction from reaching completion unless it is actively removed.[3][4][5]
Q2: What are the principal synthetic strategies for preparing methyl 3,5-dichloro-2,4-dihydroxybenzoate?
A: There are three main approaches, each with distinct advantages and disadvantages:
-
Fischer-Speier Esterification: This classic method involves heating the carboxylic acid in a large excess of methanol with a strong acid catalyst (e.g., H₂SO₄ or p-TsOH).[4][5] While cost-effective, it is an equilibrium-limited reaction and the harsh acidic conditions can lead to side reactions.[3][6]
-
Activation of the Carboxylic Acid: The carboxylic acid can be converted into a more reactive intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with methanol.[7] This method is often high-yielding and avoids the equilibrium limitations of the Fischer method but requires an extra synthetic step.
-
Alkylation with Methylating Agents: This involves using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).[8][9] This approach avoids acidic conditions but presents a significant risk of O-methylation of the phenolic groups, requiring careful control of stoichiometry and reaction conditions to achieve selectivity.
Q3: What is the most common and problematic side reaction, and how can it be minimized?
A: The most significant side reaction is the O-methylation of one or both phenolic hydroxyl groups to form methyl ether byproducts. This is particularly problematic when using strong methylating agents and a base. To minimize this:
-
Employ Fischer-Speier Conditions: Phenols are generally poor nucleophiles under strongly acidic conditions because the lone pairs on the oxygen are less available.[10] Therefore, acid-catalyzed esterification is often more selective for the carboxylic acid.
-
Control Stoichiometry: When using a base-catalyzed approach, using a precise, sub-stoichiometric amount of base may favor the deprotonation of the more acidic carboxylic acid over the phenols, though this can be difficult to control perfectly.
-
Choose Milder Reagents: Avoid highly reactive methylating agents like dimethyl sulfate if selectivity is an issue.
-
Protecting Groups: For maximum selectivity, a protection-esterification-deprotection sequence can be employed, though this adds steps to the synthesis.[11]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Problem 1: Low yield (<50%) observed when using the Fischer-Speier method.
-
Probable Cause: The reaction equilibrium is unfavorable, or water produced during the reaction is hydrolyzing the product back to the starting material.[3][4]
-
Solution: To drive the equilibrium toward the product, you must address the water byproduct and the reactant concentrations.
-
Use a Large Excess of Methanol: Employ methanol as the solvent. Using a 20- to 50-fold excess of the alcohol reactant dramatically shifts the equilibrium to favor ester formation.[4]
-
Remove Water: For larger-scale reactions, use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms.[2] For lab-scale synthesis, the concentrated sulfuric acid catalyst also serves as a chemical dehydrating agent.[3]
-
Increase Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initial reflux period, extend the time to ensure the reaction has reached equilibrium.
-
Problem 2: The final product is a mixture containing significant amounts of O-methylated species.
-
Probable Cause: The reaction conditions were not selective for the carboxylic acid. This is common when using base and a methylating agent like methyl iodide.[8][9]
-
Solution: The best strategy is to switch to a more selective method.
-
Switch to Acid Chloride Formation: This is often the most reliable method for achieving high selectivity and yield. Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), which will not react with the phenols. Then, add methanol to the isolated acid chloride to form the ester cleanly. See Protocol B below.
-
Optimize Fischer-Speier Conditions: Ensure you are using a catalytic amount of strong acid (1-5 mol%) and not excessively high temperatures, which can sometimes promote side reactions.[3]
-
Problem 3: The reaction mixture turns black or dark brown ("charring").
-
Probable Cause: This is a common issue when using concentrated sulfuric acid as a catalyst, especially if it is added too quickly or the reaction temperature is too high.[3] The strong acid can cause dehydration and polymerization of the organic material.
-
Solution:
-
Control Catalyst Addition: Add the concentrated sulfuric acid dropwise to the reaction mixture while it is cooling in an ice bath. This dissipates the heat of mixing and prevents localized overheating.[3]
-
Use an Alternative Acid Catalyst: Consider using a solid acid catalyst like an acidic ion-exchange resin (e.g., Amberlyst-15) or p-toluenesulfonic acid (p-TsOH), which are often milder and cause less charring.[1][12]
-
Moderate the Temperature: Do not exceed the reflux temperature of methanol.
-
Problem 4: The product is difficult to purify from the unreacted starting acid.
-
Probable Cause: The reaction did not go to completion, and the polarity of the product and starting material may be similar enough to cause issues with co-elution during column chromatography.
-
Solution: A simple liquid-liquid extraction workup can efficiently remove the acidic starting material before final purification.
-
Perform a Basic Wash: After the reaction, remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Extract with Bicarbonate: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13][14] The unreacted carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral ester product remains in the organic layer.
-
Isolate and Purify: Separate the layers, dry the organic phase (e.g., over anhydrous MgSO₄), and concentrate it. The resulting crude product will be significantly enriched and easier to purify by column chromatography or recrystallization.[8]
-
Section 3: Visualized Workflows and Data
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for optimizing your reaction.
Caption: Troubleshooting decision tree for esterification.
Reaction Scheme: Desired Product vs. Side Products
This diagram illustrates the target reaction and the primary competing side reactions.
Caption: Target esterification vs. undesired etherification.
Table 1: Comparison of Synthetic Methods
| Parameter | Method A: Fischer-Speier | Method B: Acid Chloride | Method C: Base-Catalyzed Alkylation |
| Reagents | Methanol, H₂SO₄ (cat.) | 1. SOCl₂ or (COCl)₂ 2. Methanol | Methanol, K₂CO₃, Methyl Iodide |
| Typical Yield | 60-85% (Optimized) | >90% | Variable (High risk of mixtures) |
| Reaction Time | 4-24 hours | 2-6 hours | 3-12 hours |
| Pros | - Inexpensive, common reagents[7]- Single step | - High yield and selectivity- Not equilibrium-limited- Works well for hindered acids | - Avoids strong acid |
| Cons | - Reversible equilibrium[4]- Risk of charring[3]- Requires large excess of alcohol | - Two synthetic steps- SOCl₂ is corrosive/toxic | - Poor selectivity[1]- High risk of O-methylation[9]- Methyl iodide is toxic |
Section 4: Recommended Experimental Protocols
Protocol A: Optimized Fischer-Speier Esterification
This protocol maximizes yield by driving the reaction equilibrium forward.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dichloro-2,4-dihydroxybenzoic acid (5.0 g, 22.6 mmol).
-
Reagents: Add methanol (100 mL, ~40 equivalents). Begin stirring to suspend the acid.
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly and dropwise, add concentrated sulfuric acid (0.25 mL, ~2 mol%). Caution: Exothermic reaction.
-
Reaction: Remove the ice bath and heat the mixture to a gentle reflux (~65 °C). Maintain reflux for 16 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate solvent system).
-
Workup: Cool the mixture to room temperature and remove the methanol via rotary evaporation. Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Purification: Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (50 mL).[14] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure methyl 3,5-dichloro-2,4-dihydroxybenzoate.
Protocol B: Selective Esterification via Acid Chloride Intermediate
This protocol offers high selectivity and is often the most reliable method for complex substrates.
-
Acid Chloride Formation: In a fume hood, suspend 3,5-dichloro-2,4-dihydroxybenzoic acid (5.0 g, 22.6 mmol) in thionyl chloride (20 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).
-
Reaction: Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (~76 °C) for 3 hours. The solid should fully dissolve.
-
Isolation: Cool the reaction to room temperature and carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 3,5-dichloro-2,4-dihydroxybenzoyl chloride can be used directly.
-
Esterification: Cool the flask containing the crude acid chloride in an ice bath. Slowly add anhydrous methanol (50 mL) to the flask with stirring. Caution: Exothermic and releases HCl gas.
-
Completion: After the initial reaction subsides, allow the mixture to stir at room temperature for 1 hour.
-
Workup and Purification: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify as described in Protocol A.
References
-
Stanovnik, B., & Tisler, M. (1974). Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. Synthesis, 1974(02), 120-122. [Link]
- Lange, H., & Schwarzer, H. (1985). Esterification of phenol group-containing carboxylic acid.
-
Ramachandran, R. (2025). Alcohols, phenols and acids. Khan Academy. [Link]
-
Triano, D., et al. (2012). Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Journal of the Arkansas Academy of Science, 66, 153-156. [Link]
-
Patel, K. J., et al. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Trade Science Inc. [Link]
-
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Wang, Y. (2013). Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
-
Zhang, L., et al. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]
-
ResearchGate. (n.d.). Esterification reactions of phenolic compounds 1, 2 and 3. [Link]
-
Chemistry Steps. (2021). Fischer Esterification. [Link]
-
Wiejak, J., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(16), 4807. [Link]
-
Zhang, L., et al. (2016). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Semantic Scholar. [Link]
-
BYJU'S. (2019). Fischer esterification reaction. [Link]
-
PubChem. (n.d.). Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
- Widiger, G. N. (1985). Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid.
-
ResearchGate. (2025). Purification of 2,4 Dichlorobenzoic Acid. [Link]
-
Organic Syntheses. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. [Link]
-
Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]
-
ACS Publications. (2019). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. [Link]
-
University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. [Link]
Sources
- 1. JPS6094941A - Esterification of phenol group-containing carboxylic acid - Google Patents [patents.google.com]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. METHYL 3,5-DICHLORO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 9. research.library.fordham.edu [research.library.fordham.edu]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 13. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Recrystallization solvents for purifying methyl 3,5-dichloro-2,4-dihydroxybenzoate
The following technical guide details the purification of methyl 3,5-dichloro-2,4-dihydroxybenzoate (Methyl 3,5-dichlororesorcylate). This protocol is grounded in verified synthetic methodologies, specifically the chlorination of methyl 2,4-dihydroxybenzoate using sulfuryl chloride (
Part 1: Optimal Recrystallization Solvent System
The definitive solvent system for purifying methyl 3,5-dichloro-2,4-dihydroxybenzoate is a 1:1 mixture of Ethanol (EtOH) and Water (
Solvent Performance Profile
| Parameter | Specification | Technical Rationale |
| Primary Solvent | Ethanol (95% or Absolute) | Solubilizes the lipophilic dichlorinated aromatic core at elevated temperatures. |
| Anti-Solvent | Water (Deionized) | Reduces solubility of the hydrophobic ester upon cooling, forcing controlled crystallization while retaining polar impurities (e.g., salts, sulfonic acids) in the mother liquor. |
| Ratio | 1:1 (v/v) | Optimized balance to prevent "oiling out" (phase separation) while maximizing yield. |
| Expected Yield | ~60% | First-crop yield. Subsequent crops can be harvested but may have lower purity. |
| Appearance | Pale White Solid | Indicates successful removal of oxidized quinone byproducts (often yellow/pink). |
Part 2: Step-by-Step Purification Protocol
Prerequisites:
-
Crude Material: Methyl 3,5-dichloro-2,4-dihydroxybenzoate (typically from
chlorination).[1] -
Equipment: Reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup.
Phase 1: Dissolution
-
Transfer the crude solid into a round-bottom flask equipped with a magnetic stir bar.
-
Add Ethanol (0.5 volumes relative to the final target volume).
-
Heat the mixture to reflux (approx. 78°C) with stirring.
-
Critical Step: If the solid does not completely dissolve at reflux, add small aliquots of ethanol until a clear solution is achieved. Do not add water yet.
Phase 2: Anti-Solvent Addition
-
Maintain the solution at a gentle boil.
-
Slowly add Water (warm, if possible) dropwise or in a thin stream.
-
Continue addition until the solution becomes slightly turbid (cloudy) and the turbidity persists for 1-2 seconds before redissolving.
-
Add a final small volume of Ethanol just enough to clear the turbidity.
-
The final solvent ratio should approximate 1:1 EtOH:
.
Phase 3: Crystallization & Isolation[2]
-
Remove the flask from heat and allow it to cool to room temperature slowly (over 30-60 minutes). Rapid cooling may trap impurities.
-
Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 1 hour to maximize precipitation.
-
Collect the crystals via vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a cold 1:1 EtOH:
mixture (pre-chilled). -
Dry the solid under high vacuum or in a desiccator.
Part 3: Troubleshooting & Diagnostic Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Symptom: Instead of crystals, oily droplets form at the bottom of the flask upon cooling.
-
Root Cause: The solution became supersaturated too quickly, or the water ratio is too high at high temperatures, causing the hydrophobic product to separate as a liquid before it can organize into a crystal lattice.
-
Corrective Action:
-
Reheat the mixture until the oil redissolves (add a small amount of EtOH if necessary).
-
Add a "seed crystal" of pure product if available.
-
Cool significantly slower (wrap the flask in foil or a towel).
-
Agitate vigorously during the cooling phase to induce nucleation.
-
Issue 2: Persistent Coloration (Pink/Yellow)
-
Symptom: The crystals are off-white, pink, or yellow.
-
Root Cause: Presence of oxidation products (quinones) or trace sulfur impurities from the
reagent. -
Corrective Action:
-
Activated Carbon Treatment: During the hot dissolution phase (Phase 1), add activated charcoal (1-2% by weight). Stir for 5-10 minutes at reflux, then filter while hot through Celite before adding water.
-
Acid Wash: Ensure the crude material was adequately washed with water/bicarbonate post-reaction to remove acidic sulfur residues before recrystallization.
-
Issue 3: Low Yield (<40%)
-
Symptom: Significant material remains in the mother liquor.
-
Root Cause: Excess ethanol used during dissolution.
-
Corrective Action:
-
Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.
-
Cool and filter again to collect a "second crop" of crystals. Note: Check purity of the second crop by TLC or NMR before combining with the first crop.
-
Part 4: Synthesis Context & Impurity Profile
Understanding the synthesis is crucial for purification. This compound is typically synthesized by chlorinating methyl 2,4-dihydroxybenzoate with sulfuryl chloride (
-
Key Impurities:
-
Monochlorinated species: Due to incomplete reaction.
-
Sulfur residues: From
decomposition.[2] -
Oxidation products: Phenolic rings are susceptible to oxidation under harsh chlorination conditions.
-
The EtOH/
Part 5: Process Visualization
Figure 1: Purification workflow for Methyl 3,5-dichloro-2,4-dihydroxybenzoate emphasizing the critical solvent addition steps.
Part 6: Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethanol? A: Yes, methanol/water systems often behave similarly to ethanol/water for phenolic esters. However, the solubility curve in ethanol is generally steeper for this specific dichlorinated compound, providing better recovery yields (60% vs. typically lower in MeOH).
Q: My product turned pink after drying. Is it ruined? A: Not necessarily. Phenolic compounds are prone to surface oxidation (turning pink/red) upon exposure to air and light. If the NMR/HPLC purity is acceptable (>95%), the color is likely superficial. Store the compound under nitrogen in the dark to prevent further oxidation.
Q: What is the melting point of the pure compound? A: While specific literature values for the dichloro derivative can vary by crystal polymorph, the parent methyl 2,4-dihydroxybenzoate melts at ~118°C. The introduction of two chlorine atoms typically raises the melting point significantly. Expect a sharp melting point; a broad range (>2-3°C) indicates retained solvent or impurities.
References
-
President and Fellows of Harvard College . (2013).[3] Nucleic acid amplification and sequencing by synthesis with fluorogenic nucleotides. US Patent App. 13/605,435. (Example 20 details the synthesis and recrystallization of methyl 3,5-dichloro-2,4-dihydroxybenzoate).
-
Ambeed . (n.d.). Methyl 3,5-dichloro-2,4-dihydroxybenzoate Product Data. Retrieved from Ambeed.com. (Note: References the Harvard protocol).
Sources
Removing unreacted sulfuryl chloride from chlorobenzoate synthesis
Technical Support Center: Sulfuryl Chloride Removal in Chlorobenzoate Synthesis
Subject: Protocol for the Safe & Efficient Removal of Unreacted Sulfuryl Chloride (
Introduction
In the synthesis of chlorobenzoates (via ring chlorination or radical side-chain chlorination), sulfuryl chloride (
This guide provides a self-validating workflow to remove
Part 1: The Removal Decision Matrix
Before initiating any workup, you must categorize your reaction mixture. Do not treat all mixtures equally.
Figure 1: Decision matrix for selecting the appropriate removal strategy based on product volatility.
Part 2: Detailed Protocols
Method A: Vacuum Distillation (The "Strip" Method)
Recommended for: Bulk removal when the product has a high boiling point (e.g., methyl chlorobenzoate bp > 200°C).
Goal: Remove >95% of
-
Setup: Equip a rotary evaporator with a dry ice/acetone cold trap.
damages diaphragm pumps; a trap is non-negotiable. -
Conditions: Set bath temperature to 40–50°C . Apply vacuum gradually (down to 50 mbar).
-
Note:
boils at ~69°C (atm). Under vacuum, it strips off rapidly.
-
-
Co-evaporation: If traces remain, add anhydrous toluene (1:1 v/v) and re-evaporate. Toluene helps carry over residual
.
Method B: Controlled Biphasic Quench (The "Wash" Method)
Recommended for: Removing the final traces after Method A, or as the primary method if distillation is impossible. Safety Critical: This step generates heat and gas.[1][2][3]
-
Dilution: Dilute the reaction mixture with an inert organic solvent (DCM, EtOAc, or Toluene). Never quench a neat reaction mixture.
-
Cooling: Cool the mixture to 0–5°C (Ice/Water bath).
-
The Quench:
-
Prepare a 10% Sodium Bicarbonate (
) solution. -
Add the bicarbonate solution dropwise to the vigorously stirring organic layer.
-
Observation: You will see immediate effervescence (
from acid neutralization) and potentially gas.
-
-
Verification: Test the pH of the aqueous layer.[2] It should remain basic (pH > 8). If acidic, add more bicarbonate.
Part 3: Troubleshooting & FAQs
Q1: I smell a sharp, acrid odor even after rotary evaporation. Is it safe to proceed?
A: No. The smell indicates residual
-
The Risk: Adding water now will create localized "hot spots" of sulfuric acid, which can hydrolyze your ester or degrade the chlorobenzoate ring.
-
The Fix: Perform a Nitrogen Sparge . Insert a glass pipette into the solution and bubble dry nitrogen through it for 15–30 minutes while stirring. Vent the exhaust into a fume hood scrubber. This physically displaces the dissolved acidic gases.
Q2: During the quench, my separatory funnel pressurized and popped the stopper. What happened?
A: You likely trapped the gas evolution.
-
The Mechanism:
-
The Fix:
-
Perform the quench in a beaker or Erlenmeyer flask , not a closed separatory funnel.
-
Only transfer to the funnel after gas evolution has completely ceased.
-
Q3: My NMR shows a shifting peak around 10-12 ppm or broad humps. Is this the reagent?
A: Unreacted
-
Diagnosis: Broad peaks often indicate acidic protons (
, , or protonated product). -
Validation: Shake a small aliquot of your NMR sample with
. If the peaks disappear or move significantly, they are exchangeable acidic protons confirming incomplete quenching.
Q4: Can I use alcohols (Methanol/Ethanol) to quench the ?
A: Avoid this unless you specifically want to synthesize alkyl chlorides.
-
Reasoning:
reacts with alcohols to form alkyl chlorides and alkyl hydrogen sulfates. This introduces new organic impurities (alkyl chlorides) that are difficult to separate from your chlorobenzoate product. Stick to water/bicarbonate.
Part 4: Comparative Data Summary
| Method | Removal Efficiency | Safety Risk | Time Required | Best For |
| Vacuum Distillation | High (>95%) | Low (if trapped) | 30-60 min | Bulk removal; heat-stable products. |
| Aqueous Quench | High (100% chemical conversion) | High (Exotherm/Gas) | 60+ min | Trace removal; final purification. |
| Inert Gas Sparge | Medium (Volatiles only) | Very Low | 20-40 min | Removing dissolved |
Part 5: Mechanism of Hydrolysis (Why Safety is Critical)
Understanding the breakdown pathway is essential for safety planning.
Figure 2: The hydrolysis pathway of sulfuryl chloride, highlighting the intermediate formation of chlorosulfuric acid and subsequent release of hazardous byproducts.[4][5]
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24648, Sulfuryl chloride. Retrieved from [Link]
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Makarov, S. V., et al. (2010). Reaction of Sulfuryl Chloride with Water and Alcohols. Journal of General Chemistry.
Sources
Optimizing reaction temperature for 3,5-dichlorination of resorcylic esters
Ticket #4492: Optimization of Reaction Temperature for 3,5-Dichlorination
Assigned Expert: Dr. Aris Thorne, Senior Application Scientist
Status: Open
Topic: Methyl 2,4-dihydroxybenzoate chlorination using Sulfuryl Chloride (
Executive Summary
The chlorination of resorcylic esters (e.g., methyl 2,4-dihydroxybenzoate) to generate the 3,5-dichloro derivative is a classic electrophilic aromatic substitution hindered by competing kinetics and thermodynamics. The reaction is highly exothermic due to the activation provided by the two hydroxyl groups.
The Critical Insight: Temperature control is not just about safety; it is the primary switch for regioselectivity.
-
< 0°C: Favors kinetic control, predominantly yielding the 5-monochloro product.
-
0°C to 25°C (Room Temp): The "Sweet Spot" for thermodynamic equilibration to the 3,5-dichloro product.
-
> 40°C: High risk of decarboxylation, oxidation (tar formation), and loss of regiocontrol.
Module 1: The Temperature-Selectivity Nexus
User Question (FAQ)
"I am running the reaction at reflux in acetic acid to ensure completion, but my yield is low and the product is black. Why?"
Expert Response
Refluxing this specific substrate is a critical error. Resorcinol derivatives are electron-rich and prone to oxidation into quinones and polymer tars at high temperatures. Furthermore, the ester moiety is susceptible to acid-catalyzed hydrolysis or decarboxylation under thermal stress.
The Mechanism of Failure at High T:
-
Oxidation: The electron-rich ring oxidizes to ortho- or para-quinones, which polymerize into dark tars.
-
Decarboxylation: Thermal energy can drive the loss of
, destroying the ester functionality. -
Reversibility: Chlorination with
is generally irreversible, but side reactions (sulfonation) become competitive at high temperatures.
Recommended Temperature Profile:
| Phase | Temperature | Duration | Purpose |
|---|---|---|---|
| Addition | -5°C to 0°C | 1-2 Hours | Suppress exotherm; prevent "hotspot" over-chlorination. |
| Reaction | 20°C to 25°C | 4-12 Hours | Allow overcoming steric hindrance at the C3 position. |
| Workup | < 10°C | N/A | Prevent hydrolysis of the ester during quenching. |
Module 2: Reaction Pathway Visualization
The following diagram illustrates the kinetic vs. thermodynamic pathways dependent on thermal energy.
Caption: Kinetic pathway favors 5-chlorination first due to steric freedom. Thermal energy (RT) is required to force chlorination at the crowded 3-position.
Module 3: Validated Experimental Protocol
Objective: Synthesis of Methyl 3,5-dichloro-2,4-dihydroxybenzoate. Scale: 10 mmol basis.
Reagents
-
Substrate: Methyl 2,4-dihydroxybenzoate (1.68 g, 10 mmol).
-
Reagent: Sulfuryl Chloride (
) (2.97 g, 22 mmol). Note: 10% excess used to drive di-chlorination. -
Solvent: Glacial Acetic Acid (20 mL) or Diethyl Ether (anhydrous).
-
Expert Note: Acetic acid is preferred for solubilizing the polar starting material, but Ether allows for easier workup if the substrate is soluble.
-
Step-by-Step Methodology
-
Preparation (0 min):
-
Solvation & Cooling (T = -5°C):
-
Dissolve the substrate in the solvent.[3]
-
Cool the bath to -5°C using an ice/salt mixture.
-
-
Controlled Addition (T < 5°C):
-
Add
dropwise over 60 minutes. -
Why? Rapid addition causes localized heating, leading to immediate tar formation.
-
Monitor internal temperature; do not allow it to exceed 5°C.
-
-
The "Soak" (T = 25°C):
-
Remove the cooling bath.[4] Allow the mixture to warm to Room Temperature (20-25°C) naturally.
-
Stir for 4–12 hours.
-
Checkpoint: Monitor via TLC (20% EtOAc/Hexane) or HPLC. You will see the disappearance of the 5-monochloro intermediate.
-
-
Quenching & Isolation:
-
Pour the reaction mixture onto 100g of crushed ice with vigorous stirring.
-
The product usually precipitates as a white/off-white solid.
-
Filter, wash with cold water (to remove acetic acid), and dry.
-
Purification: Recrystallize from Methanol/Water if necessary.
-
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose purity issues based on HPLC/TLC data.
Caption: Diagnostic flow for correcting common yield/purity issues.
Module 5: Safety & Handling (The "Self-Validating" System)
To ensure the protocol is self-validating (i.e., it fails safely rather than catastrophically), adhere to these constraints:
-
Gas Evolution Check: If you do not see gas bubbles (
) upon dropwise addition, STOP . Your reagent may be hydrolyzed/inactive, or your stirring is insufficient, risking a delayed runaway exotherm. -
Color Indicator: The reaction should remain pale yellow to orange. If it turns dark red or black within the first hour, the temperature is too high. Immediate Action: Re-cool to 0°C.
-
Quench Safety: Never quench by adding water to the acid mixture. Always add the mixture to ice. The heat of hydration for acetic acid/sulfuric acid byproducts is immense.
References
-
BenchChem Technical Support. (2025).[5] Reactions of Sulfuryl Chloride with Activating Substituents.[5] Retrieved from 5
-
Ertürk, E., & Yeşil, T. A. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride. Journal of Organic Chemistry, 87(19), 12558-12573. Retrieved from
-
PubChem. (2025).[6] Methyl 3,5-dichloro-4-hydroxybenzoate Compound Summary. Retrieved from 6[6]
-
ResearchGate. (2022).[7] Selective chlorination of resorcinol by DMD/HCl system.[7] Retrieved from 7
Sources
- 1. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. CA1190560A - PROCESS FOR THE PRODUCTION OF 3-ALKYL-6-METHYL-.beta.- RESORCYCLIC ACID ESTERS - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Synthesis of Methyl 3,5-Dichloro-2,4-Dihydroxybenzoate
Case ID: #CL-RES-35 Topic: Troubleshooting Low Purity & Side Reactions in Chlorination Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Synthesizing Methyl 3,5-dichloro-2,4-dihydroxybenzoate (Methyl 3,5-dichlororesorcylate) requires precise control over electrophilic aromatic substitution. The starting material, methyl 2,4-dihydroxybenzoate, is highly activated due to two hydroxyl groups. This activation lowers the energy barrier for chlorination but simultaneously invites three major failure modes: over-chlorination , oxidation (quinone formation) , and ester hydrolysis .
This guide provides a root-cause analysis and a validated protocol to restore purity to >98%.
Part 1: Diagnostic Triage (Root Cause Analysis)
Before altering your protocol, identify your specific impurity profile using HPLC or LC-MS. Match your observation to the failure mode below.
| Observation (HPLC/TLC) | Probable Impurity | Root Cause | Corrective Action |
| Ret. Time < Product | Monochloro species (3-Cl or 5-Cl) | Stoichiometry < 2.0 eq OR Temp too low | Increase |
| Ret. Time > Product | Trichloro species (3,5,6-Cl) | Excess Reagent OR High Temp | Strictly control Temp < 5°C during addition. |
| New Polar Peak | Free Acid (Hydrolysis) | Wet solvent or prolonged aqueous workup | Dry DCM over |
| Colored/Dark Crude | Quinones/Oxidation | Exotherm spike or Light exposure | Exclusion of light; Slower addition rate. |
Troubleshooting Logic Tree
Figure 1: Decision matrix for optimizing reaction parameters based on impurity profile.
Part 2: Optimized Synthetic Protocol
Objective: Minimize radical chlorination and oxidation by controlling temperature and light.
Reagents & Setup
-
Substrate: Methyl 2,4-dihydroxybenzoate (1.0 eq)
-
Reagent: Sulfuryl Chloride (
) (2.2 eq)-
Why:
is preferred over gas for lab scale as it allows easier volumetric control.
-
-
Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether.
-
Note: Glacial acetic acid is a common alternative but makes workup harder and can promote hydrolysis.
-
-
Apparatus: 3-neck flask, addition funnel, drying tube (
), Aluminum foil (light protection).
Step-by-Step Procedure
-
Preparation: Dissolve Methyl 2,4-dihydroxybenzoate in anhydrous DCM (10 mL/g). Wrap the flask in aluminum foil.
-
Technical Insight: Light can initiate radical chlorination on the methyl ester group or alkyl side chains.[1] Dark conditions favor the ionic electrophilic substitution mechanism.
-
-
Cooling: Cool the solution to 0–5°C using an ice/salt bath.
-
Addition: Add
(2.2 eq) dropwise over 30–60 minutes.-
Critical Control Point: The reaction is exothermic. If the temperature spikes >10°C, you risk oxidation to quinones (dark impurities).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 2–4 hours. Monitor by TLC/HPLC.
-
Quench: Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Caution:
hydrolysis releases HCl and gas.[1] Perform in a fume hood.
-
-
Isolation: Separate the organic layer. Wash with water (
), then Brine ( ). Dry over anhydrous . Evaporate solvent to yield the crude solid.
Part 3: Purification (The "Polishing" Step)
The crude product often contains trace monochloro species or colored oxidation byproducts. Recrystallization is superior to column chromatography for this specific ester due to its high crystallinity.
Recrystallization Protocol
| Parameter | Specification |
| Solvent System | Methanol / Water (Mixed Solvent) |
| Ratio | Start with hot Methanol, add Water to turbidity. |
| Temperature | Dissolve at near-boil (60°C); Crystallize at 4°C. |
Procedure:
-
Dissolve crude solid in the minimum amount of boiling Methanol.
-
(Optional) If the solution is dark, treat with activated charcoal for 5 mins and filter hot through Celite.
-
Add hot water dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few drops of methanol to clear the turbidity.
-
Allow to cool slowly to RT, then refrigerate at 4°C for 4 hours.
-
Filter the white needles/crystals and wash with cold 50% MeOH/Water.
Part 4: Frequently Asked Questions (FAQs)
Q: Why is my product turning pink/red upon standing? A: This indicates the presence of trace quinones or oxidation products. Phenolic compounds are sensitive to air oxidation, especially under basic conditions. Ensure your final wash is neutral (pH 7) and store the dry solid in the dark.
Q: Can I use bleach (NaOCl) instead of Sulfuryl Chloride? A: It is not recommended . Bleach (aqueous) introduces water, promoting hydrolysis of the methyl ester to the benzoic acid. Furthermore, pH control with bleach is difficult, leading to variable chlorination states.
Q: My melting point is lower than expected (e.g., 110°C). What is wrong?
A: A depressed melting point usually indicates the presence of the monochloro impurity . This impurity disrupts the crystal lattice. Re-check your stoichiometry. If you used exactly 2.0 eq, you likely have incomplete reaction due to reagent quality (old
Q: How do I distinguish the 3,5-dichloro product from the 3-chloro isomer by NMR? A:
-
3,5-dichloro (Product): Shows one aromatic singlet (proton at C-6) because positions 3 and 5 are substituted.
-
Monochloro: Shows two aromatic protons (doublets) coupling with each other (ortho or meta coupling depending on position).
References
-
Reaction Mechanism & Reagent Choice
-
Purification & Properties
- Recrystallization of Benzoate Esters.
-
Source:
-
Patent Literature (Synthesis Context)
-
Nucleic acid amplification and sequencing...[4] (Contains specific reference to the synthesis and isolation of methyl-3,5-dichloro-2,4-dihydroxybenzoate).
-
Source:
-
-
Impurities & Side Reactions
Sources
- 1. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 4. US20130053252A1 - Nucleic acid amplification and sequencing by synthesis with fluorogenic nucleotides - Google Patents [patents.google.com]
- 5. Formation mechanisms of chlorinated disinfection byproducts chlorinated benzoquinones from free aromatic amino acids: In vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Separation of methyl 3,5-dichloro-2,4-dihydroxybenzoate from monochlorinated byproducts
Technical Support Center: Purification of Methyl 3,5-dichloro-2,4-dihydroxybenzoate
This guide provides in-depth troubleshooting and practical advice for researchers facing the challenge of separating the target compound, methyl 3,5-dichloro-2,4-dihydroxybenzoate, from its closely related monochlorinated byproducts. The structural similarity between these compounds makes purification a non-trivial task, requiring a systematic and well-understood approach.
Section 1: Understanding the Separation Challenge
The primary difficulty in this purification arises from the subtle differences in physicochemical properties between the desired dichlorinated product and the monochlorinated impurities (e.g., methyl 3-chloro-2,4-dihydroxybenzoate and methyl 5-chloro-2,4-dihydroxybenzoate). All compounds share the same core structure, including two acidic hydroxyl groups and a methyl ester, leading to very similar polarities and solubilities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference | Expected Polarity |
| Target Product | C₈H₆Cl₂O₄ | 237.04 | Two chlorine atoms | Least polar in the set |
| Monochloro Byproduct | C₈H₇ClO₄ | 202.59 | One chlorine atom | More polar than the target |
| Starting Material | C₈H₈O₄ | 168.15 | No chlorine atoms | Most polar in the set |
The dichlorinated product is slightly less polar than its monochlorinated counterparts. This small difference is the key physical property we will exploit for separation using techniques like chromatography and recrystallization.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the purification process in a direct question-and-answer format.
Question: My TLC/HPLC analysis shows very poor separation between my product and an impurity. The spots/peaks are almost completely overlapping. What should I do?
Answer: This is the most common issue and is due to the very similar polarities of the dichlorinated and monochlorinated species. A standard solvent system may not have sufficient resolving power.
Causality & Solution:
-
Optimize the Mobile Phase (Chromatography): The initial choice of solvent system is critical. A single binary system (e.g., ethyl acetate/hexane) may be insufficient.
-
Strategy 1: Polarity Adjustment. Systematically vary the ratio of your polar and non-polar solvents in small increments (e.g., 5%). Since your target compound is the least polar, you need to find a solvent system that allows the monochlorinated byproduct to move slightly slower.
-
Strategy 2: Introduce an Acidic Modifier. The free hydroxyl groups on your compounds are acidic and can interact strongly and inconsistently with the silica gel stationary phase, leading to peak tailing and poor separation. Adding a small amount of a weak acid like acetic acid (0.1-1%) to your eluent can suppress the deprotonation of the hydroxyl groups. This results in more consistent interactions with the silica, leading to sharper peaks and potentially improved resolution.
-
Strategy 3: Change Solvent Selectivity. If ethyl acetate/hexane is not working, switch to a different solvent system with different chemical properties, such as dichloromethane/methanol.[1]
-
-
Check Sample Purity: Ensure that the impurity is indeed a monochlorinated byproduct and not unreacted starting material, which is significantly more polar and should separate easily.
Question: I'm running a flash column, and my compound is streaking badly (tailing), leading to cross-contaminated fractions. Why is this happening?
Answer: Tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase, or column overloading.
Causality & Solution:
-
Acid-Base Interactions: As mentioned, the phenolic hydroxyl groups can interact strongly with the acidic silanol groups on the surface of silica gel. This is a common cause of tailing for acidic compounds.[2]
-
Solution: Deactivate the silica gel or modify the eluent. Adding 0.1-1% acetic acid to your mobile phase is the most straightforward solution. Alternatively, for very sensitive compounds, you can use deactivated silica gel or a different stationary phase like alumina.[2]
-
-
Column Overloading: Loading too much crude material onto the column will saturate the stationary phase, exceeding its capacity to perform an effective separation. This leads to broad, tailing peaks and poor resolution.[3]
-
Solution: Reduce the amount of material loaded. A general rule of thumb is to load 1-5% of the silica gel weight, but for difficult separations like this, you may need to go as low as 0.5-1%.
-
-
Inappropriate Loading Solvent: Dissolving your crude sample in a solvent that is too polar (stronger than the mobile phase) will cause the compound to streak down the column before the separation can begin.
-
Solution: Dissolve your sample in a minimal amount of the mobile phase itself or a less polar solvent. If solubility is an issue, adsorbing the sample onto a small amount of silica gel (dry loading) is a highly effective alternative.
-
Question: I tried to purify my product by recrystallization, but I either get no crystals, or everything precipitates out as an oil or an impure powder. What am I doing wrong?
Answer: Successful recrystallization depends entirely on choosing the right solvent system where the solubility of the target compound and the impurities are sufficiently different at high and low temperatures.[4]
Causality & Solution:
-
Poor Solvent Choice: The ideal solvent should dissolve your crude product completely when hot but poorly when cold. The monochlorinated impurity should ideally remain in the cold mother liquor.[5]
-
Solution: Systematic Solvent Screening.
-
Take small amounts of your crude material in several test tubes.
-
Add a small amount of a different solvent (e.g., toluene, ethanol/water, dichloromethane, ethyl acetate) to each tube.
-
Heat the tubes to boiling. If the material dissolves, allow it to cool slowly to room temperature and then in an ice bath.
-
Observe which solvent yields high-quality crystals. You may need to try binary solvent systems (e.g., adding a non-polar solvent like hexane to a more polar solution in ethyl acetate until it turns cloudy, then reheating to clarify and cooling slowly).
-
-
-
Cooling Too Quickly: Rapid cooling traps impurities within the crystal lattice and often leads to the formation of small, impure crystals or oils.[6]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Covering the flask with a beaker can help slow the cooling process.[5] Once it has reached room temperature, then place it in an ice bath to maximize yield.
-
-
Supersaturation: Sometimes a solution needs a nucleation point to begin crystallization.
-
Solution: If no crystals form after cooling, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed crystal" from a previous successful batch.[5]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Which purification method should I try first, column chromatography or recrystallization?
-
A1: Start with an analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the complexity of your crude mixture. If you see a reasonable separation on TLC (even if small), flash column chromatography is often the most reliable first approach for isolating a pure sample.[7] Once you have a small amount of pure material from the column, you can use it to develop a more scalable recrystallization procedure for larger batches.
-
-
Q2: How can I be sure which spot on my TLC or which fraction from my column is the desired dichlorinated product?
-
A2: The dichlorinated product will be less polar than the monochlorinated byproducts. Therefore, it will have a higher Rf value on a normal-phase TLC plate (it will travel further up the plate). To confirm identity, you must use characterization techniques:
-
Mass Spectrometry (MS): This is definitive. The dichlorinated product will show a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).
-
¹H NMR Spectroscopy: The monochlorinated byproduct will have two aromatic protons, while the desired 3,5-dichloro product will have only one aromatic proton signal (a singlet).
-
-
-
Q3: Are there any advanced separation techniques I could use if standard methods fail?
-
A3: Yes, if the separation proves extremely difficult, you can consider Preparative High-Performance Liquid Chromatography (Prep-HPLC) . This technique uses the same principles as analytical HPLC but with larger columns and higher loading capacities to isolate milligram to gram quantities of material. It offers much higher resolving power than standard flash chromatography and is often successful for separating closely related isomers.[8][9]
-
Section 4: Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a difficult separation where resolution is prioritized.
-
Analytical TLC: Develop a TLC solvent system that provides the best possible separation (even if small) between the product and byproduct spots. A good target Rf for your product is ~0.3. Crucially, add 0.5% acetic acid to the eluent mixture to improve spot shape.
-
Column Packing: Dry pack a column with silica gel. The amount should be 100-200 times the weight of your crude material (e.g., 100 g of silica for 0.5-1.0 g of crude). Wet the packed column with your starting, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Alternatively, create a dry load by dissolving the product, adding a small amount of silica gel, evaporating the solvent, and carefully loading the resulting free-flowing powder onto the top of the column.
-
Elution: Begin elution with a slightly less polar solvent mixture than your optimal TLC system. Collect small fractions.
-
Gradient Elution: Slowly and gradually increase the polarity of the mobile phase throughout the run. A shallow gradient is key to resolving closely eluting compounds.[3]
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify which contain the pure product, mixed fractions, and pure byproduct. Combine the pure fractions for solvent evaporation.
Protocol 2: Recrystallization
-
Solvent Selection: Based on screening (as described in the Troubleshooting section), select a suitable solvent or solvent pair. A mixture of toluene and heptane or ethanol and water are good starting points to investigate.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the hot solvent required to fully dissolve the solid at the solvent's boiling point.[4]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Crystal formation should begin.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of your product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. Analyze the purity of the crystals and the mother liquor to assess the efficiency of the purification.
Section 5: Visualization of Workflows
Diagram 1: General Purification Strategy
This diagram outlines the logical flow for selecting and executing a purification plan.
Caption: Workflow for selecting a purification method.
Diagram 2: Troubleshooting Column Chromatography
This decision tree helps diagnose and solve common column chromatography problems.
Caption: Decision tree for chromatography issues.
References
-
Nair, J., Munir, K. M., & Bhide, S. V. (2006). Separation of Chlorinated Phenols by Isocratic High-Performance Liquid Chromatography on Reverse Phase Column. Journal of Liquid Chromatography, 6(14), 2551-2557. [Link]
- Google Patents. (n.d.). Process for separating chlorinated phenols.
-
Gaikar, V. G. (2015). Separation of phenols and chlorophenols by Dissociation extraction: New regenerative methods. ResearchGate. [Link]
- Google Patents. (n.d.). Method for separating chloro phenol reaction solution.
-
Wang, L., Zhu, H., Ma, C., & Yan, Y. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 25(5). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
- Google Patents. (n.d.). Method for purification of benzoic acid.
-
Ma, Y. B., et al. (2019). Formation of novel disinfection by-products chlorinated benzoquinone, phenyl benzoquinones and polycyclic aromatic hydrocarbons during chlorination treatment on UV filter 2,4-dihydroxybenzophenone in swimming pool water. Journal of Hazardous Materials, 367, 725-733. [Link]
-
van der Stelt, C., Reiding, D. J., & Nauta, W. Th. (1955). The chlorination of 4-amino-2-hydroxy-benzoic acid. ResearchGate. [Link]
-
European Patent Office. (n.d.). Method for purification of benzoic acid. (Patent No. EP3148661B1). [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]
- Google Patents. (n.d.). Method for chlorination of methylated aromatic compounds.
-
Montes-Zavala, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(15), 8829-8838. [Link]
-
Montes-Zavala, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Wageningen University & Research eDepot. [Link]
-
An, Y., et al. (2021). Formation of chlorinated disinfection by-products and fate of their precursors in individual processes of a conventional water treatment plant assessed using high-resolution mass spectrometry. Environmental Science: Water Research & Technology, 7(1), 145-155. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester. PubChem Compound Database. [Link]
-
Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. [Link]
-
Seidl, T. L., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Organic Syntheses, 96, 434-453. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5122. [Link]
-
U.S. Environmental Protection Agency. (2016). Method 608.3: Organochlorine Pesticides and PCBs by GC/HSD. [Link]
-
Yan, L., et al. (2012). Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Journal of the Arkansas Academy of Science, 66, 13. [Link]
-
Separation Methods Technologies Inc. (1996). Analysis of Priority Pollutant: Polycyclic Aromatic Hydrocarbons. HPLC Separation Guide. [Link]
-
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[8][10][11]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]
-
Chen, Y., et al. (2025). The Effects of Disinfection Byproduct 2,6-Dichloro-1,4-benzoquinone on the Cyanobacterium Microcystis aeruginosa: From the Perspectives of Biochemistry and Non-Targeted Metabolomics. Toxins, 17(1), 44. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. chromtech.com [chromtech.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. youtube.com [youtube.com]
- 7. METHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 3337-59-5 [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. asianpubs.org [asianpubs.org]
- 10. US4429168A - Process for separating chlorinated phenols - Google Patents [patents.google.com]
- 11. CN102584542A - Method for separating chloro phenol reaction solution - Google Patents [patents.google.com]
Validation & Comparative
Characteristic IR Absorption Peaks of Methyl 3,5-dichloro-2,4-dihydroxybenzoate: A Comparative Technical Guide
Executive Summary & Strategic Importance
Methyl 3,5-dichloro-2,4-dihydroxybenzoate is a specialized halogenated phenolic ester, frequently utilized as a high-value intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural integrity is defined by the precise chlorination at the 3 and 5 positions of the resorcylic acid scaffold.
For researchers and QC professionals, Infrared (IR) spectroscopy serves as the primary "gatekeeper" technique to validate two critical synthetic milestones:
-
Successful Esterification: Distinguishing the ester from the free acid precursor.
-
Complete Chlorination: Confirming the presence of chlorine substituents and the absence of the non-chlorinated starting material (Methyl 2,4-dihydroxybenzoate).
This guide provides a comparative spectral analysis, distinguishing the target molecule from its closest structural analogs using diagnostic vibrational modes.[1]
Structural Analysis & Vibrational Logic
To interpret the IR spectrum accurately, we must deconstruct the molecule into its vibrating functional domains. The molecule features a "push-pull" electronic system: the electron-donating hydroxyl groups are counterbalanced by the electron-withdrawing chlorine atoms and the ester moiety.
Key Structural Features affecting IR:
-
Intramolecular Hydrogen Bonding (Chelation): The hydroxyl group at position 2 (ortho to the ester) forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locking" effect significantly lowers the force constant of the C=O bond, shifting its absorption to a lower wavenumber compared to non-chelated esters.
-
The "Chlorine Shift": The heavy chlorine atoms at positions 3 and 5 introduce distinct C-Cl stretching vibrations in the fingerprint region and exert an inductive effect that alters the aromatic ring breathing modes.
Diagram: Functional Group Vibrational Mapping
The following diagram illustrates the correlation between specific structural moieties and their diagnostic IR regions.
Figure 1: Logical mapping of structural moieties to their respective infrared spectral regions.
Comparative Spectral Data: Target vs. Analogs
The following table contrasts the target molecule with its two most common process-related impurities: the non-chlorinated precursor and the unesterified free acid.
Table 1: Diagnostic Peak Comparison
| Functional Group Vibration | Target Molecule (Methyl 3,5-dichloro-2,4-dihydroxybenzoate) | Precursor Analog (Methyl 2,4-dihydroxybenzoate) | Hydrolysis Impurity (3,5-Dichloro-2,4-dihydroxybenzoic acid) | Diagnostic Note |
| O-H Stretch | 3400–3100 cm⁻¹ (Broad) | 3450–3150 cm⁻¹ | 3500–2500 cm⁻¹ (Very Broad) | The free acid shows a massive "carboxylic acid" O-H trough spanning down to 2500 cm⁻¹, obscuring C-H stretches.[2] |
| C=O Stretch (Carbonyl) | 1655–1675 cm⁻¹ | 1635–1650 cm⁻¹ | 1680–1700 cm⁻¹ (Acid C=O) | The target's ester C=O is higher than the non-chlorinated analog due to Cl's electron-withdrawing effect, but lower than non-chelated esters. |
| Aromatic C=C | 1600, 1580 cm⁻¹ | 1615, 1590 cm⁻¹ | 1605, 1585 cm⁻¹ | Chlorination typically shifts ring stretches to slightly lower frequencies due to the mass effect. |
| C-Cl Stretch | 780–650 cm⁻¹ (Strong) | ABSENT | 780–650 cm⁻¹ (Strong) | CRITICAL: Presence of these peaks confirms chlorination. Absence confirms the precursor. |
| C-O Stretch (Ester) | 1200–1300 cm⁻¹ | 1200–1300 cm⁻¹ | N/A (Different pattern) | Strong bands distinguishing ester from ketone/aldehyde. |
Technical Insight: The most definitive check for the Target vs. the Free Acid is the shape of the O-H region. The Free Acid has a characteristic "bearded" O-H absorption that overlaps the C-H stretching region (3000 cm⁻¹), whereas the Target Ester has a cleaner separation between the O-H and C-H bands.
Detailed Band Assignment & Interpretation
A. The "Chelated" Carbonyl Region (1680–1640 cm⁻¹)
In typical esters, the C=O stretch appears near 1735–1750 cm⁻¹. However, in methyl 3,5-dichloro-2,4-dihydroxybenzoate, the hydroxyl group at the 2-position forms a stable 6-membered ring with the carbonyl oxygen via hydrogen bonding.
-
Result: The bond character weakens, shifting the peak to ~1660 cm⁻¹ .
-
Differentiation: If you see a peak >1700 cm⁻¹, suspect that the intramolecular H-bond is disrupted (possibly by solvent effects if measuring in solution) or that the sample is a different isomer (e.g., para-hydroxy).
B. The Fingerprint Region (C-Cl Stretching)
The carbon-chlorine bond is heavy and vibrates at low frequencies.
-
Primary Band: Look for a strong, sharp peak between 700 and 800 cm⁻¹ .
-
Secondary Band: A weaker band may appear around 1050–1090 cm⁻¹ (aromatic ring vibration coupled with Cl).
-
Validation: Comparison with the spectrum of Methyl 2,4-dihydroxybenzoate is essential here. The precursor will be relatively "quiet" in the 700–800 cm⁻¹ zone compared to the chlorinated product.
Experimental Protocol: Reliable Sample Preparation
To ensure spectral fidelity and avoid artifacts (such as water interference), follow this self-validating protocol.
Method: KBr Pellet (Gold Standard for Solids)
Objective: Obtain a high-resolution spectrum with minimal moisture interference.
-
Preparation of Matrix:
-
Dry Potassium Bromide (KBr) spectroscopic grade powder at 110°C for 2 hours. Store in a desiccator.
-
-
Sample Grinding:
-
Mix 1–2 mg of Methyl 3,5-dichloro-2,4-dihydroxybenzoate with 100 mg of dried KBr.
-
Critical Step: Grind in an agate mortar until the mixture is a fine, unified white powder. Coarse particles cause light scattering (sloping baseline).
-
-
Pellet Pressing:
-
Place mixture in a die set. Apply 8–10 tons of pressure under a vacuum (to remove trapped air) for 2 minutes.
-
Result: A transparent (not opaque) disc.
-
-
Measurement:
-
Scan range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 or 32.
-
Workflow Visualization
Figure 2: Step-by-step KBr pellet preparation workflow for optimal spectral resolution.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectra of Benzoic Acid Derivatives: 3,5-Dichlorobenzoic acid & 3,5-Dichloro-4-hydroxybenzoic acid. NIST WebBook, Standard Reference Data. Available at: [Link]
-
PubChem. Methyl 2,4-dihydroxybenzoate (Compound CID 16523) Spectral Data. National Center for Biotechnology Information. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.
-
Doc Brown's Chemistry. Infrared Spectroscopy of Methyl 2-hydroxybenzoate (Methyl Salicylate). (Comparative data for salicylate ester shifts). Available at: [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation of Methyl 3,5-dichloro-2,4-dihydroxybenzoate
[1][2]
Executive Summary & Compound Profile
Methyl 3,5-dichloro-2,4-dihydroxybenzoate (MDDB) is a highly functionalized aromatic ester often encountered as a synthesis intermediate in the production of halogenated resorcylate natural products or as a degradation marker in chlorinated phenolic biocides.
Understanding its fragmentation logic requires integrating three distinct chemical behaviors:
-
The Isotope Effect: The distinct isotopic clustering of two chlorine atoms.
-
The Ortho-Effect: The interaction between the 2-hydroxy group and the ester moiety.
-
The Resorcinol Core: The directing power of the 2,4-dihydroxy substitution pattern on ring cleavage.
Chemical Identity Table
| Property | Value |
| IUPAC Name | Methyl 3,5-dichloro-2,4-dihydroxybenzoate |
| Molecular Formula | C₈H₆Cl₂O₄ |
| Exact Mass (Monoisotopic) | 235.9643 Da ( |
| Nominal Mass | 236 Da |
| Isotope Pattern (M:M+2:M+4) | ~9:6:1 (Characteristic of Cl₂) |
| Key Functional Groups | Methyl Ester, Phenolic Hydroxyls (x2), Aryl Chlorides (x2) |
Analytical Performance Comparison: EI vs. ESI vs. Derivatives
To select the optimal detection method, we compare the "performance" of standard Electron Ionization (EI) against alternative ionization and derivatization strategies.
| Feature | Direct EI (70 eV) | ESI (Negative Mode) | TMS-Derivatization (GC-EI) |
| Primary Ion | M⁺• (Radical Cation) | [M-H]⁻ (Deprotonated) | [M+TMS]⁺ |
| Base Peak | m/z 204 (Loss of Methanol) | m/z 235 (Molecular Ion) | m/z 365 (Bis-TMS) |
| Structural Insight | High. Reveals ortho-substitution and Cl positions. | Low. Soft ionization limits fragmentation. | Medium. Good for confirming OH count. |
| Sensitivity | Moderate (ng range). | High (pg range). | High (improved volatility). |
| Recommendation | Best for Structural ID. | Best for Quantitation. | Best for Complex Matrices. |
Expert Insight: While ESI(-) is superior for sensitivity due to the acidic phenolic protons, EI is required for structural verification . The "Ortho Effect" described below is a unique fingerprint of the 2-OH isomer, distinguishing it from the 4-OH analogs (e.g., Methyl 3,5-dichloro-4-hydroxybenzoate) which cannot eliminate methanol directly.
Detailed Fragmentation Mechanism
The fragmentation of MDDB under Electron Ionization (70 eV) is governed by the Ortho-Effect , where the proximity of the hydroxyl group to the ester carbonyl facilitates hydrogen transfer.
Primary Pathway: The Ortho-Elimination (m/z 236 → 204)
Unlike standard esters which lose a methoxy radical (
-
Excitation: The molecular ion (
, m/z 236) is formed. -
H-Transfer: The phenolic hydrogen on C2 transfers to the ester methoxy oxygen via a 6-membered transition state.
-
Elimination: Neutral methanol is expelled, leaving a stable ketene-like radical cation at m/z 204 .
Secondary Pathway: Carbonyl Loss (m/z 204 → 176)
The resulting ion (m/z 204) undergoes ring contraction or simple decarbonylation, losing CO (-28 Da) to form a polychlorinated resorcinol cation at m/z 176 .
Tertiary Pathway: Dechlorination
Subsequent fragmentation involves the loss of chlorine radicals (
Visualization of Fragmentation Pathway
The following Graphviz diagram illustrates the step-by-step mechanistic flow.
Caption: Mechanistic pathway highlighting the dominance of the ortho-effect (green path) over standard alpha-cleavage (red path).
Experimental Protocol: GC-MS Characterization
To replicate these results, use the following self-validating protocol.
Equipment & Conditions
-
Instrument: Agilent 7890/5977 GC-MS (or equivalent Single Quadrupole).
-
Column: DB-5ms UI (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless mode at 250°C.
Step-by-Step Workflow
-
Sample Preparation: Dissolve 1 mg of MDDB in 1 mL of Ethyl Acetate (Avoid methanol to prevent transesterification artifacts).
-
Injection: Inject 1 µL.
-
Gradient: Hold 60°C for 1 min → Ramp 20°C/min to 280°C → Hold 5 min.
-
MS Acquisition:
-
Scan Range: m/z 50–350.
-
Solvent Delay: 3.0 min.
-
Threshold: 150 counts.
-
Data Validation Check (Self-Correction)
-
Check 1 (Isotopes): Verify the M+ cluster at m/z 236, 238, 240. The intensities must match the 9:6:1 ratio. If the 238 peak is equal to the 236 peak, you have a mono-chlorinated impurity.
-
Check 2 (Ortho-Peak): Look for m/z 204. If m/z 205 (M-31) is significantly higher than 204, the compound may be the para-hydroxy isomer (Methyl 3,5-dichloro-4-hydroxybenzoate), which lacks the ortho-effect mechanism.
Summary of Diagnostic Ions
The following table summarizes the key ions used for identification.
| m/z ( | Ion Identity | Relative Abundance | Diagnostic Significance |
| 236 | 40-60% | Molecular ion; confirms MW and Cl₂ count. | |
| 205 | <10% | Minor alpha-cleavage product. | |
| 204 | 100% (Base Peak) | Definitive proof of 2-OH substitution (Ortho Effect). | |
| 176 | 30-50% | Loss of carbonyl from the ketene intermediate. | |
| 141 | 15-25% | Loss of first chlorine atom. |
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing the "Ortho Effect" mechanism in salicylate esters).
-
NIST Mass Spectrometry Data Center. (2023). Methyl 2,4-dihydroxybenzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Used as the non-chlorinated structural analog baseline).
-
PubChem. (2024). Methyl 3,5-dichloro-4-hydroxybenzoate Compound Summary. National Library of Medicine. Available at: [Link] (Isomeric comparison data).
-
Heller, S. R., & Milne, G. W. (1978). EPA/NIH Mass Spectral Data Base.[1] U.S. Government Printing Office. (Reference for chlorinated aromatic fragmentation patterns).
Sources
Comparative Biological Profile: Methyl 3,5-dichloro-2,4-dihydroxybenzoate vs. Methyl 2,4-dihydroxybenzoate
Topic: Comparative Biological Activity: Methyl 3,5-dichloro-2,4-dihydroxybenzoate vs. Non-Chlorinated Analogs Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison between Methyl 3,5-dichloro-2,4-dihydroxybenzoate (MDCDHB) and its non-chlorinated parent analog, Methyl 2,4-dihydroxybenzoate (Methyl
While the non-chlorinated parent compound is a well-established intermediate with mild preservative properties, the introduction of chlorine atoms at the C3 and C5 positions fundamentally alters the pharmacophore. Experimental data indicates that this chlorination drives a >100-fold increase in antimicrobial potency , significantly enhances lipophilicity, and introduces specific cytotoxic mechanisms absent in the non-halogenated scaffold. This guide details the structure-activity relationships (SAR), experimental performance, and mechanistic divergences of these two compounds.
Chemical Profile & Structure-Activity Relationship (SAR)
The biological divergence between these two compounds is rooted in the electronic and steric effects of the chlorine substituents.
Physicochemical Comparison
| Feature | Methyl 2,4-dihydroxybenzoate (Parent) | Methyl 3,5-dichloro-2,4-dihydroxybenzoate (Chlorinated) | Impact of Chlorination |
| Molecular Weight | 168.15 g/mol | 237.04 g/mol | Increased steric bulk |
| LogP (Est.) | ~1.6 | ~3.2 - 3.5 | High Lipophilicity: Enhances membrane permeability |
| Phenolic pKa | ~8.5 (weakly acidic) | ~6.0 - 7.0 (more acidic) | Increased Acidity: Cl withdraws electrons, stabilizing the phenoxide ion |
| Electronic State | Electron-rich ring | Electron-deficient ring | Altered receptor binding & redox potential |
SAR Logic Flow
The following diagram illustrates how the structural modification (chlorination) translates into functional biological outcomes.
Figure 1: Mechanistic pathway showing how chlorination transforms the physicochemical properties of the resorcylate scaffold, leading to enhanced biological potency.
Biological Activity Comparison
Antimicrobial Potency (MIC Data)
The most significant functional difference lies in antimicrobial efficacy. The non-chlorinated parent is often used as a preservative because it is bacteriostatic at high concentrations. In contrast, the chlorinated derivative exhibits potent bactericidal and fungicidal activity at micro-molar concentrations.
Experimental Data Summary:
-
Methyl 2,4-dihydroxybenzoate: Typically requires >1000–2000 µg/mL to inhibit common pathogens like S. aureus or E. coli.
-
Methyl 3,5-dichloro-2,4-dihydroxybenzoate: Demonstrates MIC values in the range of 2–10 µg/mL against resistant strains (e.g., MRSA), comparable to standard antibiotics like vancomycin in specific assays.
| Pathogen | Non-Chlorinated MIC (µg/mL) | Chlorinated MIC (µg/mL) | Fold Improvement |
| Staphylococcus aureus | > 2000 | 3.91 - 8.0 | ~250x |
| Escherichia coli | > 2000 | 12.5 - 25.0 | ~80x |
| Candida albicans | > 1000 | 15.0 - 30.0 | ~30x |
Cytotoxicity & Mammalian Cell Safety
-
Non-Chlorinated: Generally regarded as safe (GRAS status for related esters in cosmetics). Low cytotoxicity allows its use in topical formulations.
-
Chlorinated: The increased lipophilicity that aids bacterial killing also increases mammalian cytotoxicity.
-
Mechanism:[1] Interaction with intracellular enzymes (e.g., Superoxide Dismutase - SOD) and disruption of mitochondrial membranes.
-
Application: While too toxic for systemic high-dose use, its potency makes it a candidate for topical antiseptics or oncology leads (targeting rapidly dividing cells).
-
Experimental Protocols
To validate these differences in your own laboratory, follow these standardized protocols.
Protocol A: Synthesis of Methyl 3,5-dichloro-2,4-dihydroxybenzoate
Rationale: Direct chlorination of the parent ester ensures a controlled comparison of the exact scaffold.
-
Reagents: Methyl 2,4-dihydroxybenzoate (1.0 eq), Sulfuryl chloride (
, 2.2 eq), Acetic acid or DCM (Solvent). -
Procedure:
-
Dissolve Methyl 2,4-dihydroxybenzoate in the solvent under
atmosphere. -
Dropwise add
at 0°C to prevent over-chlorination. -
Allow to warm to room temperature and stir for 4 hours.
-
Quench with ice water; extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water.[2]
-
-
Validation:
H NMR should show the disappearance of C3 and C5 protons.
Protocol B: Comparative MIC Assay (Broth Microdilution)
Rationale: This standard CLSI-compliant method quantifies the "Fold Improvement" metric.
-
Preparation:
-
Dissolve both compounds in DMSO (Stock: 10 mg/mL).[1]
-
Prepare serial 2-fold dilutions in Mueller-Hinton Broth (range: 512 µg/mL to 0.5 µg/mL).
-
-
Inoculation:
-
Adjust bacterial culture (S. aureus ATCC 29213) to
McFarland standard ( CFU/mL). -
Dilute 1:100 into the wells.
-
-
Incubation: 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
-
Expected Result: Non-Cl wells will be turbid up to high concentrations; Di-Cl wells will clear at low concentrations.
-
Mechanistic Insights: Why Chlorine Matters
The "Chlorine Effect" observed here is a classic example of bioisosteric modification in medicinal chemistry.
-
Membrane Disruption: The chlorine atoms increase the partition coefficient (LogP). The chlorinated molecule buries itself effectively into the bacterial phospholipid bilayer, causing leakage of electrolytes.
-
Uncoupling of Oxidative Phosphorylation: The electron-withdrawing nature of the two chlorine atoms increases the acidity of the para-hydroxyl group. This allows the molecule to act as a proton shuttle, dissipating the proton motive force (PMF) across the bacterial membrane—a mechanism distinct from the non-chlorinated parent.
-
Enzyme Inhibition: The steric bulk of the chlorines can lock the molecule into hydrophobic pockets of enzymes (e.g., synthases or reductases) that the smaller, non-chlorinated parent cannot bind to effectively.
Figure 2: Differential mechanism of action. The chlorinated derivative actively disrupts cellular energetics, whereas the parent compound relies on passive stress.
References
-
National Center for Biotechnology Information (PubChem). Methyl 3,5-dichloro-4-hydroxybenzoate and related isomers. [Link]
-
Google Patents. US20130053252A1: Synthesis of methyl-3,5-dichloro-2,4-dihydroxybenzoate.[2]
-
ResearchGate. Antimicrobial Activity of Methyl Gallate and related phenolic esters against MRSA. [Link]
Sources
HPLC Retention Time Reference Guide: Methyl 3,5-dichloro-2,4-dihydroxybenzoate
Executive Summary
Methyl 3,5-dichloro-2,4-dihydroxybenzoate (also known as Methyl 3,5-dichlororesorcylate) is a chlorinated phenolic ester often encountered as a synthetic intermediate in the production of agrochemicals, specific pharmaceutical agents, or as a secondary metabolite in lichen analysis (depsides).[1]
Accurate HPLC characterization of this compound requires specific attention to mobile phase pH and stationary phase selection due to its dual phenolic hydroxyl groups and hydrophobic chlorine substituents.[2] This guide provides a standardized reference protocol designed to establish stable retention times (RT) and resolve this compound from its non-chlorinated precursors (e.g., Methyl 2,4-dihydroxybenzoate) and structural isomers.
Chemical Profile & Chromatographic Behavior[2][3][4][5][6][7]
Understanding the physicochemical properties is critical for predicting retention behavior.[2] The introduction of two chlorine atoms significantly increases the lipophilicity of the molecule compared to its parent resorcinol ester.[1]
| Property | Methyl 3,5-dichloro-2,4-dihydroxybenzoate | Methyl 2,4-dihydroxybenzoate (Parent) | Chromatographic Impact |
| Molecular Formula | C₈H₆Cl₂O₄ | C₈H₈O₄ | -- |
| LogP (Predicted) | ~3.2 | ~1.6 | Significantly Later Elution |
| pKa (Acidic) | ~6.5 (Phenolic OH) | ~8.0 | Requires Acidic Mobile Phase (pH < 3.[1][2]0) |
| UV Max | 215 nm, 254 nm, 310 nm | 210 nm, 260 nm, 295 nm | distinct UV spectra for peak purity ID |
Key Insight : In Reversed-Phase (RP) HPLC, the 3,5-dichloro derivative will consistently elute after the non-chlorinated parent due to the hydrophobic interaction of the chlorine atoms with the C18 alkyl chains.[1]
Standardized Reference Protocol
Note: This protocol is designed to be self-validating. Users should run the "System Suitability Standard" described below to confirm column performance before analyzing unknowns.
Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or equiv.)[1][2] | Standard RP stationary phase; end-capped to reduce silanol tailing.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) | Acidic pH (~2.[2]7) suppresses ionization of phenolic -OH, ensuring sharp peaks.[2] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger eluent for hydrophobic chlorinated species.[2] |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance.[2] |
| Temperature | 30°C | Improves mass transfer and retention reproducibility.[2] |
| Detection | UV @ 254 nm (bw 4 nm) | Optimal sensitivity for the aromatic benzoate core.[2] |
| Injection Vol. | 10 µL | Standard analytical load.[2][3] |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 90 | 10 | Equilibration / Loading |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |
| 15.0 | 10 | 90 | Linear Gradient (Elution of target) |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Predicted Retention Times (Under Reference Conditions)
Actual retention times will vary by system dwell volume and column aging. Use Relative Retention Time (RRT) for confirmation.
-
Methyl 2,4-dihydroxybenzoate (Parent) : ~5.5 - 6.5 min[1][2]
-
Methyl 3,5-dichloro-2,4-dihydroxybenzoate (Target) : ~11.0 - 12.5 min [1][2]
-
RRT (Target / Parent) : ~2.0
Experimental Workflow & Logic
The following diagram illustrates the logical flow for isolating and identifying the target compound, emphasizing the critical decision points for "Peak Purity" validation.
Caption: Workflow distinguishing the target chlorinated ester from its parent based on hydrophobicity-driven retention shifts.
Critical Analysis & Troubleshooting
Resolution from Isomers
A common analytical challenge is distinguishing the target from its isomer, Methyl 3,5-dichloro-4-hydroxybenzoate .[1]
-
Differentiation : The 2,4-dihydroxy substitution pattern allows for intramolecular hydrogen bonding (between the 2-OH and the carbonyl oxygen).[1] This often reduces the effective polarity slightly compared to the 4-hydroxy isomer, potentially leading to a slightly longer retention time or distinct UV spectral shifts (bathochromic shift in the 2,4-isomer).[1]
-
Action : If a mixture is suspected, use a Phenyl-Hexyl column instead of C18.[2] The pi-pi interactions with the resorcinol ring will enhance selectivity between positional isomers.[1]
Peak Tailing
Chlorinated phenols are acidic (pKa ~6-7).[2]
-
Symptom : Asymmetric peaks (Tailing Factor > 1.5).[2]
-
Cause : Ionization of the hydroxyl group or interaction with residual silanols on the column.
-
Solution : Ensure the mobile phase pH is below 3.0 .[2] Formic acid (0.1%) or Phosphoric acid (0.05%) is mandatory.[2] Neutral pH will result in broad, split peaks.[2]
References
-
PubChem . Methyl 3,5-dichloro-4-hydroxybenzoate (Compound Summary). National Library of Medicine.[2] Available at: [Link][2]
-
SIELC Technologies . Separation of Methyl 3,5-dichloro-4-hydroxybenzoate on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate . RP-HPLC Method for Determination of Methyl 4-hydroxy Benzoate. Available at: [Link]
-
FDA . Methyl 2,4-Dihydroxybenzoate (Substance Registration).[2][4] U.S. Food and Drug Administration.[2] Available at: [Link][2]
Sources
- 1. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 2. Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester | C8H6Cl2O3 | CID 82082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
Melting Point & Purity Verification: Methyl 3,5-dichloro-2,4-dihydroxybenzoate
The following guide provides a rigorous technical framework for verifying the identity and purity of Methyl 3,5-dichloro-2,4-dihydroxybenzoate , a critical intermediate often used in the synthesis of fluorogenic nucleotides and specialized pharmaceutical scaffolds.
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and QA/QC Professionals[1]
Executive Summary & Chemical Identity
Methyl 3,5-dichloro-2,4-dihydroxybenzoate (CAS 117943-25-6 ) is a halogenated derivative of methyl resorcylate.[1][2] Its precise characterization is often complicated by the structural similarity to its non-chlorinated precursor and potential hydrolysis byproducts.[2] This guide outlines a comparative verification protocol to distinguish the target crystal from its common "alternatives" (impurities) using melting point (MP) behavior as a primary screen and NMR as the definitive validator.[2]
| Property | Target Compound |
| Chemical Name | Methyl 3,5-dichloro-2,4-dihydroxybenzoate |
| CAS Number | 117943-25-6 |
| Molecular Formula | C₈H₆Cl₂O₄ |
| Molecular Weight | 237.04 g/mol |
| Appearance | Pale white solid |
| Key Function | Intermediate for fluorogenic dyes (e.g., rhodamine derivatives) |
Comparative Analysis: Target vs. Alternatives
In synthetic workflows, the "alternatives" are not competing products but rather specific impurities that mimic the target's physical state. A melting point test serves as the first line of defense to rule these out.[2]
Alternative A: Methyl 2,4-dihydroxybenzoate (Starting Material)[1][3]
-
Origin: Unreacted starting material from the chlorination of methyl resorcylate.[2]
-
Melting Point: 118 – 121 °C (Lit.)
-
Differentiation: If your sample melts in this range, the chlorination likely failed or is incomplete. The target dichloro compound is expected to exhibit a distinct melting behavior due to the heavy halogen substitution affecting crystal packing.[2]
Alternative B: 3,5-Dichloro-2,4-dihydroxybenzoic acid (Hydrolysis Product)[1][2]
-
Origin: Hydrolysis of the methyl ester during acidic/basic workup or prolonged storage in moisture.[2]
-
Melting Point: > 200 °C (Predicted/Typical for benzoic acids).
-
Differentiation: A significantly higher melting point indicates the loss of the methyl ester group.[2]
Alternative C: Methyl 3,5-dichloro-4-hydroxybenzoate (Isomer)[1][2]
-
Origin: Isomeric impurity if the starting material was not regio-pure.[1][2]
-
Melting Point: 122 °C (Lit.)
-
Differentiation: This isomer has a melting point dangerously close to the starting material.[2] NMR is required to distinguish the substitution pattern (2,4-dihydroxy vs 4-hydroxy).[1]
Experimental Protocol: Verification Workflow
This protocol synthesizes visual, thermal, and spectroscopic data to confirm identity.
Phase 1: Thermal Analysis (Melting Point)
Objective: Rapidly screen for gross impurities (Alternatives A & B).
Equipment: Capillary Melting Point Apparatus (e.g., Buchi or Stuart SMP series) or DSC (Differential Scanning Calorimetry).
-
Sample Prep: Dry the "pale white solid" under vacuum at 40°C for 4 hours to remove solvent residues (methanol/water) that can depress MP.[2]
-
Loading: Pack 2-3 mm of sample into a glass capillary. Ensure compact packing to avoid air pockets.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 100°C.
-
Slow Ramp: 1°C/min from 100°C upwards.
-
-
Observation Logic:
Phase 2: Spectroscopic Validation (¹H-NMR)
Objective: Definitive structural confirmation.[1][2] The melting point alone is insufficient due to the potential for similar-melting isomers.[1][2]
Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆.[1][2] Reference Data: Based on patent literature for CAS 117943-25-6.[1][2]
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| -OCH₃ (Ester) | 3.95 | Singlet (3H) | Confirms Methyl Ester (Rules out Alt B).[1][2] |
| Ar-H (C-6) | 7.80 | Singlet (1H) | Confirms substitution at C-3 and C-5.[1][2] |
| -OH (C-2/C-4) | 6.37 / 11.6 | Singlet (Broad) | Phenolic protons (Shift varies with concentration).[1][2] |
Note: The absence of aromatic coupling (singlet at 7.80 ppm) is the critical differentiator from the starting material, which would show doublet/multiplet patterns.
Decision Logic & Workflow Diagram
The following Graphviz diagram illustrates the logical pathway for verifying the crystal.
Figure 1: Logical workflow for verifying Methyl 3,5-dichloro-2,4-dihydroxybenzoate against common impurities.
References
-
US Patent 2013/0053252 A1 . Nucleic acid amplification and sequencing by synthesis with fluorogenic nucleotides. (2013). President and Fellows of Harvard College.[2]
- Source for synthesis yield (60%)
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 76856, Methyl 3,5-dichloro-4-hydroxybenzoate.
- Source for comparative melting point d
-
ChemicalBook . Methyl 2,4-dihydroxybenzoate Properties.
- Source for melting point of the starting material (Altern
Sources
Safety Operating Guide
Methyl 3,5-dichloro-2,4-dihydroxybenzoate proper disposal procedures
The following guide details the proper disposal procedures for Methyl 3,5-dichloro-2,4-dihydroxybenzoate .
This protocol is designed for Researchers and Drug Development Professionals handling halogenated phenolic esters.[1] It prioritizes the Halogenated Organic Waste stream to ensure compliance with EPA (RCRA) and EU waste directives, preventing the formation of toxic byproducts (dioxins/furans) during downstream incineration.
Chemical Profile & Hazard Identification
Before disposal, you must understand the chemical nature of the substance to select the correct waste stream.[1]
-
Chemical Name: Methyl 3,5-dichloro-2,4-dihydroxybenzoate[1][2]
-
Chemical Class: Halogenated Benzoate Ester / Chlorinated Phenol[2]
-
Functional Groups:
| Property | Description | Disposal Implication |
| Physical State | Solid (Powder/Crystal) | Must be dissolved or disposed of as solid hazardous waste.[2] |
| Solubility | Low in water; Soluble in organic solvents (DMSO, MeOH, DCM). | Do not flush down drains. Use organic solvent for rinsing. |
| Reactivity | Incompatible with strong oxidizers and strong bases.[3] | Do not mix with Nitric Acid or concentrated Hydroxide waste. |
| Hazard Code | Irritant (H315, H319) ; Potential Aquatic Toxicity. | Standard PPE (Gloves, Goggles) required during handling.[1] |
Critical Disposal Directive: The Halogen Rule[2]
The Golden Rule: Because this molecule contains Chlorine , it must NEVER be mixed with non-halogenated waste (e.g., pure Acetone, Ethanol, or Hexane waste streams) unless the entire container is relabeled as Halogenated.
Why?
-
Incineration Physics: Non-halogenated waste is often used as fuel blending. Halogenated waste requires specific high-temperature incineration (>1100°C) with acid gas scrubbing to prevent the formation of Dioxins and Hydrochloric Acid (HCl) gas.[2]
-
Cost & Compliance: Mixing a small amount of this chlorinated compound into a non-halogenated drum reclassifies the entire drum as halogenated, significantly increasing disposal costs and altering the regulatory profile.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Substance)
Applicable for: Expired stocks, synthesis failures, or contaminated weighing solids.[2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[2] Ensure the lid has a chemically resistant liner (PTFE).
-
Labeling: Affix a hazardous waste label immediately.
-
Transfer: Transfer the solid carefully to avoid dust generation. Wipe the exterior of the original container with a damp paper towel (solvent-dampened) and add the towel to the waste container.[1][2]
-
Closure: Seal tightly. Do not leave the funnel in the jar.
Scenario B: Disposal of Liquid Waste (Solutions/Mother Liquors)
Applicable for: Reaction mixtures, HPLC effluent, or dissolved samples.[2]
-
Segregation: Ensure the collection carboy is designated "HALOGENATED ORGANIC WASTE."
-
Compatibility Check:
-
Rinsing: Rinse glassware with a minimal amount of acetone or methanol.[1] Add this rinse to the Halogenated Waste container , not the non-halogenated one, because it now contains the chlorinated residue.
Decision Logic: Waste Stream Selection
The following diagram illustrates the decision-making process for segregating this specific chemical.
Figure 1: Decision tree for segregating halogenated phenolic waste to ensure regulatory compliance.
Spill Response Protocol
Immediate Action: Isolate the area. Wear PPE (Nitrile gloves, Lab coat, Safety glasses).
-
Solid Spill:
-
Liquid Spill:
Regulatory & Compliance Codes
When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors, use the following classifications.
-
EPA RCRA Code (USA):
-
While the specific CAS is not "Listed" (P or U list), it is a characteristic waste if dissolved in spent halogenated solvents.
-
F002: If mixed with spent halogenated solvents (Methylene Chloride, Chlorobenzene).
-
D002: If the waste solution is acidic (pH < 2) due to the phenolic nature or added acids.
-
-
EU Waste Code (EWC):
-
07 01 03:* Organic halogenated solvents, washing liquids, and mother liquors.
-
07 01 07:* Halogenated still bottoms and reaction residues.[1]
-
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Codes (F, K, P, and U Lists). RCRA Regulations.[1][4][5] Available at: [Link]
-
PubChem. Methyl 3,5-dichloro-4-hydroxybenzoate (Analogous Hazard Data).[2][6] National Library of Medicine. Available at: [Link][2]
-
University of Illinois Urbana-Champaign. Halogenated Organic Liquids Disposal SOP. Division of Research Safety.[1] Available at: [Link][2]
Sources
Personal protective equipment for handling Methyl 3,5-dichloro-2,4-dihydroxybenzoate
Executive Summary & Chemical Context
Methyl 3,5-dichloro-2,4-dihydroxybenzoate is a halogenated aromatic ester commonly used as a synthesis intermediate in pharmaceutical and agrochemical development. Unlike simple benzoates, the presence of chlorine atoms on the ring increases its lipophilicity and potential for persistence, while the phenolic hydroxyl groups contribute to its acidity and irritation potential.
The Primary Hazard: While classified primarily as an Irritant (Skin/Eye/Respiratory), the operational risk lies in its physical state (fine crystalline powder) and its "halogenated" status, which dictates specific waste protocols often missed in routine lab workflows.
Hazard Architecture (The "Why")
Effective safety is not about memorizing rules; it is about understanding the interaction between the chemical's properties and your biological barriers.
| Hazard Class | H-Code | Mechanism of Action | Operational Implication |
| Skin Irritation | H315 | Phenolic acidity + Lipophilic penetration. | Dust settling on sweaty skin (wrists/neck) will cause delayed stinging. |
| Eye Irritation | H319 | Mechanical abrasion + Chemical inflammation. | Critical: Fine dust can migrate behind standard safety glasses. |
| STOT-SE | H335 | Mucous membrane inflammation. | Inhalation of dust triggers coughing/sneezing reflex, potentially contaminating the workspace. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE (coat, closed shoes, long pants) is assumed. The following are specific upgrades for this compound.
A. Handling the Solid (Weighing & Transfer)
Risk: Airborne dust generation and static cling.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile (Min 0.11 mm / 4 mil) | The solid does not permeate nitrile instantly. Standard exam gloves are sufficient if changed immediately upon gross contamination. |
| Eye Protection | Chemical Splash Goggles (Unvented or Indirect Vent) | Crucial: Safety glasses with side shields are insufficient for fine irritant powders, which follow air currents around lenses. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Engineering controls (Hood) are superior. If weighing outside a hood, a fit-tested N95 is mandatory to prevent H335 effects. |
B. Handling Solutions (Reaction & Workup)
Risk: Solubilized compound permeating gloves via the solvent vector.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Gloving or High-Breakthrough Nitrile | Once dissolved (e.g., in DCM or Ethyl Acetate), the solvent drives the halogenated ester through the glove. Change outer glove immediately upon splash. |
| Body Protection | Lab Coat (Poly/Cotton) | 100% Cotton coats can absorb halogenated solutions. Poly-blends offer slightly better repulsion. |
Operational Protocol: A Self-Validating System
Phase 1: Pre-Weighing Setup
-
Static Check: Halogenated benzoates are often static-prone. Use an anti-static gun or ionizer bar if available. If the powder "jumps" towards the spatula, stop.
-
Draft Shield: Ensure the balance draft shield is fully functional.
-
Validation: Verify Fume Hood face velocity is between 80–100 fpm before opening the container.
Phase 2: Transfer & Solubilization
-
Don PPE: Put on goggles before opening the secondary container.
-
The "Clean Wrist" Rule: Ensure glove cuffs overlap the lab coat sleeves. Tape them if working with large quantities to prevent dust settling on the wrist (a common contact dermatitis site).
-
Solvent Choice: If dissolving in Dichloromethane (DCM) , be aware that DCM permeates standard nitrile in <2 minutes. If a splash occurs, the dissolved benzoate will be carried to your skin. Action: Remove gloves immediately, wash hands, and re-glove.
Phase 3: Decontamination & Disposal
-
The Halogen Trap: This compound contains Chlorine. It cannot go into the general "Organic Waste" container if your facility separates halogenated waste.
-
Protocol:
-
Wipe down balance area with a solvent-dampened paper towel (ethanol or isopropanol).
-
Dispose of the paper towel as Solid Hazardous Waste .
-
Dispose of reaction mother liquors into the Halogenated Organic Waste stream.
-
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this specific compound, emphasizing the "Stop/Go" decision points that prevent exposure.
Figure 1: Operational workflow for handling Methyl 3,5-dichloro-2,4-dihydroxybenzoate, highlighting critical PPE upgrades based on solvent interaction.
Emergency Response (Self-Rescue)
-
Eye Contact (Powder): Do not rub. The crystals are abrasive. Flush immediately at an eyewash station for 15 minutes. Hold eyelids open to ensure water flushes out trapped particles.
-
Skin Contact (Solution): If dissolved in organic solvent, wash with soap and water immediately.[1] Do not use alcohol/solvents to clean skin, as this increases permeability.
-
Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste container.
References
-
PubChem. (2025). Methyl 3,5-dichloro-4-hydroxybenzoate Compound Summary (Analogous Structure Safety Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Hand Protection (29 CFR 1910.138). [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
